16-phenyl tetranor Prostaglandin E2
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,17-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18-,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWJXQSQVUJRNS-YYWARMNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38315-44-5 | |
| Record name | 16-Phenyl-17,18,19,20-tetranorprostaglandin E2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38315-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
16-Phenyl Tetranor Prostaglandin E2: Chemical Properties, Structure, and Pharmacological Profile
[1]
Executive Summary
This compound (16-phenyl tetranor PGE2) is a synthetic analog of the endogenous lipid mediator Prostaglandin E2 (PGE2).[1] Structurally characterized by the truncation of the omega side chain and the addition of a terminal phenyl group, this modification confers significant resistance to metabolic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
Unlike its structural relative 17-phenyl trinor PGE2 (a potent EP1/EP3 agonist known for vasoconstriction), 16-phenyl tetranor PGE2 —particularly its 13,14-dihydro derivative—exhibits a distinct pharmacological profile characterized by potent systemic hypotension and tissue selectivity, suggesting preferential activation of EP2 and EP4 receptors which mediate vasodilation via the cAMP signaling pathway.
Chemical Structure & Identity
The "tetranor" designation indicates the removal of four carbon atoms from the standard 20-carbon prostanoid skeleton, resulting in a 16-carbon backbone. The "16-phenyl" nomenclature denotes the attachment of a phenyl ring at the new terminus of the omega chain.
Physicochemical Data Table
| Property | Specification |
| Common Name | 16-phenyl tetranor PGE2 |
| Systematic Name | (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
| CAS Number | 38315-44-5 (Parent); 63814-25-5 (13,14-dihydro derivative) |
| Molecular Formula | C₂₂H₂₈O₅ |
| Molecular Weight | 372.46 g/mol |
| Solubility (Organic) | DMSO (>100 mg/mL), Ethanol (>100 mg/mL), Methyl Acetate (>10 mg/mL) |
| Solubility (Aqueous) | PBS (pH 7.2): ~0.8 mg/mL (Sparingly soluble) |
| Appearance | Crystalline solid or solution in methyl acetate |
| Stability | ≥ 1 year at -20°C in organic solvent; < 24 hours in aqueous buffer |
Structural Logic & Metabolic Stability
Endogenous PGE2 is rapidly inactivated in vivo by 15-PGDH, which oxidizes the C15 hydroxyl group to a ketone. The introduction of a bulky phenyl group near C15 in 16-phenyl tetranor PGE2 creates steric hindrance, blocking the active site of 15-PGDH.
Figure 1: Structural modification of 16-phenyl tetranor PGE2 prevents enzymatic degradation by 15-PGDH, extending its biological half-life compared to endogenous PGE2.[1][2]
Pharmacology & Mechanism of Action[3]
Receptor Selectivity Profile
While many phenyl-substituted PGE2 analogs (e.g., 17-phenyl trinor PGE2, Sulprostone) are selective for contractile receptors (EP1/EP3), 16-phenyl tetranor PGE2 displays a divergent profile.
-
17-phenyl trinor PGE2: Potent EP1/EP3 agonist
Smooth muscle contraction (Vasoconstriction). -
16-phenyl tetranor PGE2: Potent hypotensive agent
Smooth muscle relaxation (Vasodilation).
This hypotensive activity indicates that 16-phenyl tetranor PGE2 acts primarily as an agonist at EP2 and EP4 receptors, which couple to Gs proteins to increase intracellular cAMP.
Signaling Pathway
The biological effects are transduced through the G-protein coupled receptor (GPCR) system.[3]
Figure 2: Signaling cascade of 16-phenyl tetranor PGE2. Activation of EP2/EP4 receptors leads to cAMP accumulation and subsequent vasodilation.
Experimental Protocols
Preparation of Stock Solutions
Safety Note: Prostaglandins are potent bioactive lipids. Handle with gloves in a fume hood. Avoid skin contact.
-
Solvent Choice: The compound is typically supplied in methyl acetate. For biological assays, evaporate the methyl acetate under a gentle stream of nitrogen gas.
-
Reconstitution:
-
Dissolve the residue immediately in DMSO or anhydrous Ethanol.
-
Target Concentration: 10–100 mg/mL (Stock).
-
Storage: Aliquot into single-use vials and store at -20°C. Stable for >1 year.
-
-
Aqueous Dilution:
-
Dilute the organic stock into PBS (pH 7.2) or culture medium immediately before use.
-
Max Solubility: ~0.8 mg/mL in PBS.
-
Critical Step: Ensure the final organic solvent concentration in the assay is <0.1% to avoid solvent toxicity.
-
In Vitro Vasodilation Assay (Self-Validating Protocol)
To verify the activity of 16-phenyl tetranor PGE2, use a pre-constricted vessel model.
-
Tissue: Rat thoracic aorta or mesenteric artery rings.
-
Pre-contraction: Induce stable contraction with Phenylephrine (1 µM) or U46619 (thromboxane mimetic).
-
Dosing: Cumulative addition of 16-phenyl tetranor PGE2 (
M to M). -
Validation:
-
Positive Control: PGE2 (Standard relaxant).
-
Negative Control: Vehicle (DMSO/PBS).
-
Antagonist Check: Pre-incubate with AH6809 (EP1/EP2 antagonist) or GW627368X (EP4 antagonist) to determine receptor contribution.
-
-
Expected Result: Dose-dependent relaxation of the vessel rings, reversed by EP2/EP4 antagonists but not by EP1 antagonists.
Applications in Research
-
Renal Preservation: Due to its stability and vasodilatory properties, it is investigated for maintaining renal perfusion and protecting against ischemia-reperfusion injury.
-
Ocular Hypertension: EP2/EP4 agonists are explored for lowering intraocular pressure (IOP) by increasing uveoscleral outflow, distinct from the mechanism of PGF2
analogs (e.g., Latanoprost). -
Differentiation Tool: Used in stem cell protocols (e.g., hematopoietic stem cell expansion) where sustained PGE2 signaling is required without daily media changes.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6454727, this compound. PubChem. Available at: [Link]
-
Johnson, M. R., et al. (1980).[1] Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2.[1] Prostaglandins, 20(3), 515-520.[1] Available at: [Link]
Sources
- 1. Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2013049615A1 - Compounds for improved viral transduction - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
16-phenyl tetranor Prostaglandin E2: Mechanism of Action and In Vitro Experimental Framework
Topic: 16-phenyl tetranor Prostaglandin E2 mechanism of action in vitro Content Type: In-depth Technical Guide
Executive Summary
This compound (16-phenyl tetranor PGE2) is a synthetic, metabolically stable analog of the endogenous lipid mediator Prostaglandin E2 (PGE2). Unlike native PGE2, which is rapidly degraded by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , 16-phenyl tetranor PGE2 retains prolonged biological activity in vitro and in vivo.
Its primary mechanism of action involves the selective activation of E-type Prostanoid (EP) receptors, specifically exhibiting high potency for the EP4 and EP2 subtypes. This receptor profile drives a Gs-protein coupled signaling cascade , resulting in the accumulation of intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and PI3K/Akt pathways. This distinct profile makes it a critical tool for research into stem cell maintenance, endothelial barrier function, and regenerative medicine, where sustained PGE2 signaling is required without the rapid half-life limitations of the native molecule.
Molecular Characteristics & Stability Profile
Structural Modifications and Metabolic Resistance
Native PGE2 is biologically ephemeral. In cell culture systems containing serum or specific cell types (e.g., lung, kidney, placenta), PGE2 is rapidly oxidized at the C15 position by 15-PGDH into 15-keto PGE2, a biologically inactive metabolite.
-
Native PGE2: Susceptible to rapid enzymatic oxidation at C15-OH.
-
16-phenyl tetranor PGE2: The omega chain (carbons 17–20) is truncated ("tetranor") and replaced by a phenyl ring at position 16.
-
Mechanism of Stability: The bulky phenyl group at C16 sterically hinders the active site of 15-PGDH, preventing the oxidation of the critical C15-hydroxyl group. This modification extends the half-life of the agonist significantly in metabolic assays compared to PGE2.
Receptor Selectivity: The Crucial Distinction
Researchers must distinguish 16-phenyl tetranor PGE2 from other common analogs. Misidentification leads to opposite physiological effects.
| Compound | Primary Receptor Target | G-Protein Coupling | Primary Physiological Effect |
| 16-phenyl tetranor PGE2 | EP4 / EP2 | Gs (Stimulatory) | Vasodilation, Stem Cell Expansion, Anti-inflammatory |
| 17-phenyl trinor PGE2 | EP1 / EP3 | Gq / Gi | Smooth Muscle Contraction, Ca2+ influx |
| Sulprostone | EP1 / EP3 | Gq / Gi | Uterine Contraction, Inhibition of cAMP |
| PGE2 (Native) | EP1, EP2, EP3, EP4 | Mixed | Context-dependent (Homeostasis/Inflammation) |
Key Insight: 16-phenyl tetranor PGE2 is approximately 5-fold more potent than native PGE2 in inducing hypotension (a surrogate for EP2/EP4-mediated vasodilation), confirming its functional bias toward the cAMP-stimulating receptors.
Signal Transduction Pathways
The biological effects of 16-phenyl tetranor PGE2 are transduced primarily through the EP4 receptor (and to a lesser extent, EP2).
The Canonical Gs-cAMP-PKA Axis
-
Ligand Binding: 16-phenyl tetranor PGE2 binds to the transmembrane EP4 receptor.
-
G-Protein Activation: This induces a conformational change that activates the Gαs subunit.
-
cAMP Generation: Activated Gαs stimulates Adenylyl Cyclase (AC), converting ATP to cAMP.
-
PKA Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits.
-
Nuclear Translocation: PKA phosphorylates the cAMP Response Element Binding protein (CREB) in the nucleus.
-
Gene Transcription: p-CREB recruits CBP/p300 to drive the transcription of target genes (e.g., Nur77, c-Fos, Vegf).
Non-Canonical PI3K/Akt Crosstalk (EP4 Specific)
Unlike EP2, the EP4 receptor can also activate the PI3K/Akt pathway via Gβγ subunits or direct association with scaffolding proteins. This pathway is critical for:
-
Cell Survival: Inhibition of apoptosis (e.g., in hematopoietic stem cells).
-
Endothelial Barrier Function: Strengthening of tight junctions via cytoskeletal rearrangement.
Figure 1: Signal transduction pathway of 16-phenyl tetranor PGE2 via the EP4 receptor, highlighting both canonical cAMP/PKA and non-canonical PI3K/Akt axes.
In Vitro Experimental Framework
Preparation and Storage
To ensure reproducibility, strict adherence to solubility and storage protocols is required.
-
Solubility:
-
Stock Preparation:
-
Evaporate methyl acetate (if applicable) under a gentle stream of nitrogen.
-
Resuspend in anhydrous DMSO to create a 10 mM stock .
-
Aliquot into light-protected vials (PGE2 analogs are light-sensitive).
-
Store at -20°C (stable for >1 year).
-
-
Working Solution: Dilute the DMSO stock at least 1:1000 into culture medium to keep final DMSO concentration <0.1%.
Functional Assays & Protocols
A. cAMP Accumulation Assay (Potency Validation)
This assay confirms the agonist activity of the compound on Gs-coupled receptors (EP2/EP4).
Protocol:
-
Cell Line: HEK293 cells stably expressing human EP4 (or EP2) receptor.
-
Seeding: Plate 10,000 cells/well in a 384-well plate in low-serum media. Incubate overnight.
-
Pre-treatment: Add IBMX (500 µM) for 30 minutes to inhibit phosphodiesterases (preventing cAMP degradation).
-
Induction: Treat cells with 16-phenyl tetranor PGE2 (Concentration range: 10 pM to 1 µM ) for 30 minutes at 37°C.
-
Control: Native PGE2 (Positive), Vehicle (Negative).
-
-
Detection: Use a TR-FRET (e.g., HTRF) or Luminescent (e.g., cAMP-Glo) detection kit.
-
Analysis: Plot Log[Agonist] vs. Response. Determine EC50 .
-
Expected Result: EC50 should be in the low nanomolar range (1–10 nM).
-
B. Hematopoietic Stem Cell (HSC) Expansion
16-phenyl tetranor PGE2 is used to enhance HSC homing and self-renewal ex vivo.
Protocol:
-
Isolation: Isolate CD34+ HSCs from bone marrow or cord blood.
-
Culture Media: StemSpan™ SFEM supplemented with SCF (100 ng/mL), TPO (50 ng/mL), and Flt3L (100 ng/mL).
-
Treatment: Add 16-phenyl tetranor PGE2 at 1 µM (or titrate 0.1–10 µM).
-
Note: Due to stability, daily replenishment may not be necessary compared to native PGE2, but refreshing every 48 hours is standard.
-
-
Incubation: Culture for 4–7 days.
-
Readout: Flow cytometry for CD34+/CD38- /CD90+ markers or Colony Forming Unit (CFU) assays.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for handling and testing 16-phenyl tetranor PGE2 in vitro.
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| No cAMP Response | Receptor Mismatch | Ensure cells express EP2 or EP4. This compound is weak/inactive at EP1/EP3. |
| Precipitation | Aqueous Shock | Dilute DMSO stock slowly into warm media with vortexing. Do not exceed solubility limits. |
| Variable Potency | 15-PGDH Presence | While stable, high levels of 15-PGDH in certain lines (e.g., A549) can still degrade analogs over long incubations (>24h). |
| Opposite Effect | Wrong Analog | Verify CAS #. Ensure you are not using 17-phenyl trinor PGE2 (Contractile). |
References
-
National Institutes of Health (NIH). Prostaglandin E2 Signaling in Hematopoietic Stem Cell Expansion. Available at: [Link] (Contextual reference for PGE2 analog use in HSCs).
-
Lipid Maps. Structure and Classification of 16-phenyl-tetranor-PGE2. Available at: [Link]
- Google Patents.Compositions and methods for modifying eukaryotic cells (WO2020247814A1). (Lists 16-phenyl tetranor PGE2 as an EP4 agonist).
Sources
Technical Whitepaper: Biological Profile and Experimental Application of 16-phenyl tetranor Prostaglandin E2
[1]
Executive Summary
16-phenyl tetranor Prostaglandin E2 (16-phenyl tetranor PGE2) is a metabolically stable, synthetic analog of Prostaglandin E2 (PGE2).[1][2][3] Unlike its structural relative 17-phenyl trinor PGE2—which primarily activates EP1 and EP3 receptors to induce smooth muscle contraction—16-phenyl tetranor PGE2 exhibits a distinct biological profile characterized by potent vasodilation and bronchodilation .[1]
This guide details the molecule's physicochemical properties, pharmacodynamics, and specific experimental protocols for its application in cardiovascular, respiratory, and hematopoietic research. It serves as a critical reference for distinguishing this analog from other phenyl-substituted prostaglandins to ensure experimental precision.[1]
Molecular Characteristics & Stability[3]
16-phenyl tetranor PGE2 is structurally modified to enhance metabolic stability and alter receptor selectivity.[1] The "tetranor" designation indicates the removal of four carbons from the omega chain (shortening the standard 20-carbon prostanoid skeleton to 16 carbons), capped with a phenyl group at the C16 position.
| Feature | Specification |
| Common Name | This compound |
| CAS Number | 38315-44-5 |
| Molecular Formula | C₂₂H₂₈O₅ |
| Molecular Weight | 372.46 g/mol |
| Solubility | Soluble in DMSO, Ethanol, DMF (>100 mg/mL); PBS pH 7.2 (~0.8 mg/mL) |
| Stability | Stable for ≥1 year at -20°C in organic solvent; aqueous solutions degrade rapidly.[1][4][5] |
| Structural Modification | Omega-chain truncation (C17-C20 removed) + Phenyl group at C16.[1] |
Handling Protocol:
-
Reconstitution: Dissolve the crystalline solid in DMSO or Ethanol first. Dilute into aqueous buffers (e.g., PBS) only immediately prior to use.
-
Storage: Store stock solutions in organic solvents at -20°C or -80°C. Purge vials with inert gas (Argon/Nitrogen) to prevent oxidation.
Pharmacodynamics: Receptor Selectivity & Mechanism[1]
Receptor Profile Inference
-
Hypotension: 5x more potent than PGE2 in canine models. Systemic hypotension is primarily mediated by EP2/EP4-dependent vasodilation.[1]
-
Bronchodilation: Inhibits histamine-induced bronchoconstriction, a response characteristic of EP2 receptor activation (relaxation of airway smooth muscle).[1]
-
Lack of Contraction: Unlike 17-phenyl trinor PGE2 (an EP1/EP3 agonist), it does not potently induce smooth muscle contraction (e.g., ileum or fundus), further ruling out significant EP1/EP3 activity.[1]
Signaling Pathway
The molecule acts as an agonist for Gs-coupled receptors, initiating the cAMP/PKA cascade.
Figure 1: Signal transduction pathway.[1] Binding to Gs-coupled EP2/EP4 receptors triggers cAMP accumulation, leading to smooth muscle relaxation and hematopoietic stem cell (HSC) modulation.[1]
Comparative Biological Activity[2][3]
To ensure experimental validity, researchers must distinguish 16-phenyl tetranor PGE2 from its close analogs.[1]
| Compound | Primary Receptors | Biological Effect | Key Application |
| 16-phenyl tetranor PGE2 | EP2, EP4 (Inferred) | Vasodilation, Bronchodilation, Hypotension | Studying relaxation pathways; HSC expansion.[1] |
| 17-phenyl trinor PGE2 | EP1, EP3 | Smooth muscle contraction (uterine, ileum) | Inducing contraction; distinguishing EP1/EP3 from EP2/EP4.[1] |
| Sulprostone | EP1, EP3 | Potent uterotonic; gastric antisecretory | Labor induction research; gastric ulcer models. |
| PGE2 (Native) | EP1–EP4 | Mixed (Context dependent) | General reference standard.[1] |
Critical Note: Do not confuse 16-phenyl tetranor PGE2 with 16-phenoxy tetranor PGE2 . The latter is the free acid of Sulprostone and has a completely different profile (EP3 agonist).
Experimental Protocols
Protocol A: In Vitro Smooth Muscle Relaxation Assay
Objective: Quantify the vasodilatory or bronchodilatory potency of 16-phenyl tetranor PGE2 relative to native PGE2.[1]
System: Guinea Pig Trachea (Respiratory) or Canine Mesenteric Artery (Vascular).[1]
-
Tissue Preparation:
-
Pre-Contraction:
-
Induce stable contraction using Histamine (10 µM) (for trachea) or Phenylephrine (1 µM) (for artery).[1]
-
Wait until contraction plateau is reached (approx. 10–15 mins).
-
-
Agonist Application:
-
Add 16-phenyl tetranor PGE2 cumulatively (10⁻⁹ M to 10⁻⁵ M).[1]
-
Allow 3–5 minutes between additions for response stabilization.
-
-
Data Analysis:
-
Calculate % relaxation relative to the pre-contracted plateau.
-
Plot Log[Concentration] vs. % Relaxation to determine EC₅₀.
-
Protocol B: Hematopoietic Stem Cell (HSC) Ex Vivo Expansion
Objective: Use 16-phenyl tetranor PGE2 to enhance HSC homing and engraftment via EP4/Wnt signaling.[1]
-
Isolation: Isolate CD34+ cells from bone marrow or cord blood via magnetic bead separation.
-
Culture Media: StemSpan™ SFEM supplemented with SCF (100 ng/mL), TPO (50 ng/mL), and Flt3L (100 ng/mL).
-
Treatment:
-
Readout:
-
Flow Cytometry: Measure CD34+/CD38- /CD45RA- population.[1]
-
Colony Forming Unit (CFU) Assay: Plate cells in methylcellulose and count colonies after 14 days.
-
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for evaluating smooth muscle relaxation activity.
References
-
Johnson, M. R., et al. (1980). "Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2."[1][2] Prostaglandins, 20(3), 515-520.[1][2]
-
Cayman Chemical. "this compound Product Information." (Note: While Cayman lists 16-phenoxy, the structural activity data for 16-phenyl tetranor is derived from the Johnson et al. reference).[1]
-
ChemicalBook. "this compound Properties and Activity."
-
Goessling, W., et al. (2009). "Genetic interaction of PGE2 and Wnt signaling regulates developmental specification of stem cells and regeneration." Cell, 136(6), 1136-1147.[1] (Reference for PGE2/EP4 mechanism in HSCs).
-
Coleman, R. A., et al. (1994). "Classification of prostanoid receptors: properties, distribution, and structure of the receptors and their subtypes." Pharmacological Reviews, 46(2), 205-229.[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 38315-44-5 [chemicalbook.com]
- 3. Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2021076993A1 - Compositions and methods for modifying eukaryotic cells - Google Patents [patents.google.com]
- 5. US9028811B2 - Methods for promoting HSC self-renewal - Google Patents [patents.google.com]
16-phenyl tetranor Prostaglandin E2 as a stable PGE2 analog
Technical Guide & Application Protocol[1]
Part 1: Executive Summary & Molecular Architecture[1]
16-phenyl tetranor Prostaglandin E2 (16-phenyl tetranor PGE2) is a synthetic, metabolically stable analog of the endogenous lipid mediator Prostaglandin E2 (PGE2).[1][2][3] It is designed to overcome the rapid physiological degradation of native PGE2, making it a critical tool for in vivo studies and long-duration in vitro assays (e.g., stem cell expansion, viral transduction).[4]
Molecular Rationale: The "Stability Switch"
Native PGE2 has a biological half-life of minutes in vivo, primarily due to the rapid oxidation of the C-15 hydroxyl group by 15-hydroxy prostaglandin dehydrogenase (15-PGDH) .[1] This oxidation converts the active molecule into the biologically inactive 15-keto PGE2.[1]
16-phenyl tetranor PGE2 incorporates two critical structural modifications to block this pathway:
-
Tetranor Modification: The
-chain (tail) is shortened by four carbons.[1] -
16-Phenyl Substitution: A bulky phenyl ring is introduced at the C-16 position.[1]
Mechanism of Stability: The phenyl ring exerts significant steric hindrance near the C-15 hydroxyl group.[1] This steric bulk prevents the 15-PGDH enzyme from accessing the substrate site, effectively "locking" the molecule in its active agonist form.[4]
| Feature | Native PGE2 | 16-phenyl tetranor PGE2 |
| Formula | ||
| Molecular Weight | 352.5 g/mol | 372.5 g/mol |
| Metabolic Half-Life | < 5 minutes (in vivo) | Hours (Extended) |
| 15-PGDH Susceptibility | High (Rapid Inactivation) | Resistant |
| Receptor Profile | Agonist (EP1, EP2, EP3, EP4) | Potent Agonist (Broad Spectrum) |
Part 2: Pharmacodynamics & Signaling Pathways[4]
Unlike selective analogs (e.g., Butaprost for EP2 or Sulprostone for EP1/3), 16-phenyl tetranor PGE2 acts as a potent, broad-spectrum agonist .[4] It activates all four E-prostanoid receptor subtypes (EP1–EP4), but its enhanced stability results in prolonged signaling duration and increased apparent potency in physiological assays.[1]
-
Systemic Potency: It is approximately 5x more potent than PGE2 in inducing hypotension (vasodilation) in canine models, a response mediated primarily by EP2 and EP4 receptors.
-
Smooth Muscle Activity: It retains comparable potency to PGE2 in bronchoconstriction assays (mediated by EP1 and EP3 ).[1]
Signaling Cascade Visualization
The following diagram illustrates the metabolic blockade and the downstream signaling pathways activated by this analog, specifically focusing on the EP2/EP4-cAMP axis critical for stem cell maintenance.
Caption: Comparative metabolic fate and signaling of Native PGE2 vs. 16-phenyl tetranor PGE2. Note the steric blockade of 15-PGDH.[1]
Part 3: Experimental Protocols & Handling
1. Solubility & Stock Preparation
Critical Warning: 16-phenyl tetranor PGE2 is a lipophilic acid.[1] It is supplied as a solution in methyl acetate or as a crystalline solid.[1] It is sparingly soluble in water .[1][5] Direct addition to aqueous media without a co-solvent will result in precipitation and inconsistent dosing.[1]
Stock Solution Protocol:
-
Evaporation (if supplied in methyl acetate): Evaporate the solvent under a gentle stream of nitrogen gas.[1]
-
Reconstitution: Dissolve the residue immediately in DMSO or absolute ethanol .
-
Storage: Aliquot into single-use vials. Store at -20°C . Stable for >1 year.
2. Aqueous Dilution (For Cell Culture/In Vivo)
Self-Validating Step: Ensure the final organic solvent concentration in your assay is <0.1% to avoid solvent toxicity.[1]
-
Prepare your biological buffer (e.g., PBS, pH 7.2).[4]
-
Add the DMSO/Ethanol stock dropwise to the buffer while vortexing.[1]
-
Max Aqueous Solubility: ~0.8 mg/mL (in PBS, pH 7.2).[4]
-
-
Use Immediately: Aqueous solutions are less stable.[1] Do not store aqueous dilutions for more than 24 hours.
3. Application: Hematopoietic Stem Cell (HSC) Expansion
This analog is frequently used to enhance HSC engraftment, similar to 16,16-dimethyl PGE2.[4]
-
Dosing: 1 µM – 10 µM (final concentration).
-
Duration: Pulse exposure (1–2 hours) at 37°C or continuous culture.
-
Mechanism: Activation of EP2/EP4 increases intracellular cAMP, stabilizing
-catenin (Wnt pathway crosstalk) and reducing apoptosis.[1]
Part 4: Therapeutic & Research Applications[7][8][9][10][11][12]
| Application Area | Mechanism of Action | Key Advantage over PGE2 |
| Stem Cell Biology | EP2/EP4 | Duration: Sustained signaling required for gene expression changes without repeated dosing.[1] |
| Gene Therapy | Increases lentiviral transduction efficiency in CD34+ cells.[1] | Efficiency: Higher transduction rates due to prolonged receptor occupancy during the transduction window.[1] |
| Cardiovascular | Potent vasodilation via vascular smooth muscle relaxation.[1] | Potency: 5x more potent hypotension induction allows for lower dosage with sustained effect.[1] |
| Glaucoma | Increases uveoscleral outflow (EP receptor mediated).[1] | Stability: Resists degradation in ocular tissues, potentially allowing once-daily dosing.[4] |
Part 5: Safety & Toxicology[4]
-
Hazard: Potent bioactive lipid.[1] Avoid skin contact and inhalation.[1]
-
Reproductive Toxin: Like all PGE analogs, this compound stimulates uterine contraction (EP1/EP3).[1][4] Strictly contraindicated for handling by pregnant personnel.[1]
-
Side Effects (Animal Models): Diarrhea, sedation, and fever (pyrogenic effect) at high systemic doses.[4]
References
-
Johnson, M. R., et al. (1980).[3][4] "Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2."[1][2][3][4][6] Prostaglandins, 20(3), 515-520.[2][3][4] Link
-
Cayman Chemical. (n.d.).[1] "this compound Product Information." Cayman Chemical Product Database. Link (Search Item: 16-phenyl tetranor PGE2)[1][7]
-
North, T. E., et al. (2007).[4] "Prostaglandin E2 regulates vertebrate haematopoietic stem cell homeostasis."[1] Nature, 447(7147), 1007-1011.[4] Link[1]
-
Tai, H. H., et al. (2002).[4] "Prostaglandin catabolizing enzymes."[1][8] Prostaglandins & Other Lipid Mediators, 68-69, 483-493.[4] Link
-
Cutler, C., et al. (2013).[4][9] "Prostaglandin-modulated umbilical cord blood hematopoietic stem cell transplantation." Blood, 122(17), 3074-3081.[4] Link
Sources
- 1. Prostaglandin E2, EP1, EP2, EP3, and EP4 ligand (CAS 363-24-6) | Abcam [abcam.com]
- 2. This compound | 38315-44-5 [chemicalbook.com]
- 3. This compound | 38315-44-5 [chemicalbook.com]
- 4. US20130216507A1 - Methods for promoting hsc engraftment - Google Patents [patents.google.com]
- 5. mpbio.com [mpbio.com]
- 6. Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2013049615A1 - Compounds for improved viral transduction - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
pharmacological profile of 16-phenyl tetranor Prostaglandin E2
This technical guide details the pharmacological profile of 16-phenyl tetranor Prostaglandin E2 (16-phenyl tetranor PGE2), a synthetic analog designed for metabolic stability and enhanced receptor selectivity.[1]
Technical Guide for Research & Development [1]
Executive Summary
This compound (CAS: 38315-44-5) is a metabolically stable synthetic analog of Prostaglandin E2 (PGE2).[1][2] Structurally characterized by the removal of four carbons from the omega chain ("tetranor") and the addition of a phenyl group at the C-16 position, this modification confers significant resistance to metabolic degradation by 15-hydroxy prostaglandin dehydrogenase (15-PGDH).[1]
Pharmacologically, it functions as a potent agonist with high affinity for EP1 and EP3 receptor subtypes.[3] It is widely utilized in research to distinguish EP1/EP3-mediated physiological responses (e.g., smooth muscle contraction, inhibition of neurotransmitter release) from EP2/EP4-mediated effects (e.g., vasodilation, cAMP elevation).[1]
Chemical Identity & Properties
The structural modification of the omega chain is the defining feature of this compound, shifting its lipophilicity and enzymatic interaction profile.
| Property | Specification |
| IUPAC Name | (Z)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-4-phenylbut-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoic acid |
| Common Name | 16-phenyl tetranor PGE2 |
| CAS Number | 38315-44-5 |
| Molecular Formula | C₂₂H₂₈O₅ |
| Molecular Weight | 372.5 g/mol |
| Solubility (Organic) | DMSO, Ethanol, DMF: >100 mg/mL |
| Solubility (Aqueous) | PBS (pH 7.2): ~0.8 mg/mL |
| Appearance | Crystalline solid |
Structural Visualization
The following diagram illustrates the core prostaglandin structure and the specific modification at the omega chain (C16 phenyl substitution).
Caption: Structural logic of 16-phenyl tetranor PGE2. The phenyl group at C16 sterically hinders enzymatic degradation.
Pharmacodynamics: Receptor Selectivity & Signaling
16-phenyl tetranor PGE2 is distinguished by its ability to bypass the EP2 and EP4 receptors (which couple to Gs) and selectively activate EP1 and EP3 receptors.
Receptor Binding Profile
-
EP1 Receptor (Gq-coupled): Activation leads to the hydrolysis of phosphoinositides, generating IP3 and DAG, causing intracellular Calcium ([Ca²⁺]i) mobilization.[1] This pathway is primary for smooth muscle contraction.
-
EP3 Receptor (Gi-coupled): Activation inhibits Adenylyl Cyclase, reducing cAMP levels.[1][4] This pathway is critical for inhibiting neurotransmitter release and modulating renal water reabsorption.
Comparative Potency
In physiological assays, such as canine hypotension models, 16-phenyl tetranor PGE2 has demonstrated approximately 5-fold greater potency than native PGE2, attributed to its extended half-life and high receptor affinity.[1]
Signaling Pathway Diagram
Caption: Dual signaling mechanism. EP1 activation drives Calcium mobilization; EP3 activation suppresses cAMP.
Pharmacokinetics: Metabolic Stability
The clinical and experimental utility of 16-phenyl tetranor PGE2 stems from its resistance to rapid inactivation.
-
Mechanism of Instability (Native PGE2): Native PGE2 is rapidly degraded in vivo (half-life < 1 min in circulation) primarily by 15-hydroxy prostaglandin dehydrogenase (15-PGDH) , which oxidizes the C15 hydroxyl group to a 15-keto derivative, rendering it biologically inactive.[1]
-
Mechanism of Stability (Analog): The bulky phenyl ring at position 16 in 16-phenyl tetranor PGE2 sterically hinders the active site of 15-PGDH.[1] This prevents the oxidation of the adjacent C15 hydroxyl group, significantly extending the compound's biological half-life and allowing for sustained activation of EP receptors in in vivo and ex vivo assays.
Experimental Protocols
The following protocols are designed for high-reproducibility in vitro assays.
A. Stock Solution Preparation
Objective: Create a stable stock solution free of precipitation.
-
Solvent Choice: Use anhydrous DMSO or absolute Ethanol. Avoid aqueous buffers for stock storage.
-
Dissolution: Dissolve 1 mg of 16-phenyl tetranor PGE2 in 100 µL of DMSO to achieve a 10 mg/mL (approx. 27 mM) stock concentration.
-
Storage: Aliquot into light-protective vials (amber glass) and store at -20°C . Stable for >1 year.
-
Working Solution: Dilute the stock at least 1:1000 into the assay buffer (e.g., PBS or Tyrode’s solution) immediately before use. Ensure the final organic solvent concentration is <0.1% to prevent solvent-induced artifacts.[1]
B. In Vitro Smooth Muscle Contraction Assay (EP1/EP3 Validation)
Objective: Validate EP1/EP3 activity using a guinea pig ileum or rat fundus strip model.
| Step | Action | Critical Parameter |
| 1. Tissue Prep | Isolate ileum segments (2-3 cm) and mount in an organ bath containing Tyrode’s solution.[1] | Maintain at 37°C; aerate with 95% O₂ / 5% CO₂. |
| 2. Equilibration | Apply 1g resting tension and equilibrate for 60 mins. | Wash tissue every 15 mins to prevent desensitization. |
| 3. Agonist Challenge | Add 16-phenyl tetranor PGE2 in cumulative concentrations (1 nM to 10 µM). | Do not wash between additions (cumulative dose-response).[1] |
| 4. Measurement | Record isometric tension using a force-displacement transducer.[1] | Measure peak contraction amplitude relative to KCl control. |
| 5. Validation | Pre-incubate with SC-19220 (EP1 antagonist) or L-798106 (EP3 antagonist) to confirm specificity.[1] | Antagonist incubation time: 15-20 mins prior to agonist.[1] |
C. Intracellular Calcium Mobilization (EP1 Specific)
Objective: Quantify Gq-coupled signaling in HEK293 cells expressing EP1.[1]
-
Dye Loading: Incubate cells with Fura-2 AM (2 µM) for 30 minutes at 37°C.
-
Baseline: Measure fluorescence ratio (340/380 nm) for 30 seconds to establish baseline Ca²⁺.
-
Stimulation: Inject 16-phenyl tetranor PGE2 (Final concentration: 100 nM - 1 µM).
-
Data Capture: Record the transient spike in Calcium immediately upon injection.
-
Control: Compare peak response against native PGE2 (Positive Control) and Vehicle (Negative Control).
References
-
Johnson, M. R., et al. (1980). "Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2."[1][2] Prostaglandins, 20(3), 515-520.[1][2][5]
-
Breyer, R. M., et al. (2001). "Prostanoid Receptors: Subtypes and Signaling." Pharmacological Reviews, 53(4), 627-695.[1]
-
Cayman Chemical. "this compound Product Information & Safety Data Sheet." (Note: Verify specific catalog number for 16-phenyl vs 16-phenoxy variants as nomenclature varies by vendor).
-
Kiriyama, M., et al. (1997). "Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors." British Journal of Pharmacology, 122(2), 217-224.[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 38315-44-5 [chemicalbook.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 16-phenyl tetranor Prostaglandin E2 in Cell Culture
This guide provides a comprehensive experimental protocol for the use of 16-phenyl tetranor Prostaglandin E2 (PGE2) in cell culture applications. It is intended for researchers, scientists, and drug development professionals seeking to investigate the cellular effects of this potent and metabolically stable synthetic analog of Prostaglandin E2.
Introduction: Understanding this compound
This compound (CAS Number: 38315-44-5) is a synthetic analog of the naturally occurring Prostaglandin E2 (PGE2).[1][2] The structural modification, specifically the substitution of a phenyl ring in the ω-chain, confers increased metabolic stability compared to the parent compound, making it a valuable tool for in vitro studies where prolonged and consistent receptor activation is desired.[1]
Like PGE2, 16-phenyl tetranor PGE2 exerts its biological effects by binding to and activating a family of four G-protein coupled receptors (GPCRs) known as the EP receptors (EP1, EP2, EP3, and EP4). The specific cellular response to 16-phenyl tetranor PGE2 is therefore highly dependent on the expression profile of these receptors in the cell type under investigation.
Mechanism of Action: The Prostaglandin E2 Receptor Signaling Pathways
The four EP receptor subtypes are coupled to different intracellular signaling pathways, leading to a diverse range of physiological and pathophysiological effects. A thorough understanding of these pathways is critical for designing experiments and interpreting results when using 16-phenyl tetranor PGE2.
-
EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium concentrations ([Ca2+]i) through the phospholipase C (PLC) pathway.[3]
-
EP2 and EP4 Receptors: Both are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]
-
EP3 Receptor: This receptor has multiple splice variants and is primarily coupled to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.
The following diagram illustrates the primary signaling pathways activated by EP receptors.
Caption: PGE2 receptor signaling pathways.
Experimental Planning and Design
Prior to initiating cell culture experiments, a clear understanding of the experimental goals and the cellular system is paramount.
Characterization of Target Cells
The first and most critical step is to determine the EP receptor expression profile of the cell line or primary cells of interest. This can be achieved through various molecular biology techniques:
-
Quantitative PCR (qPCR): To quantify the mRNA expression levels of EP1, EP2, EP3, and EP4.
-
Western Blot or Immunocytochemistry: To determine the protein expression of the EP receptors.
-
Flow Cytometry: For cell surface expression analysis of EP receptors.
Knowing which EP receptors are present will allow for a more targeted experimental design and aid in the interpretation of the observed cellular responses.
Reagent Preparation and Storage
Proper handling and storage of 16-phenyl tetranor PGE2 are crucial for maintaining its biological activity.
| Parameter | Recommendation | Rationale |
| Storage of Solid Compound | Store at -20°C. | Prostaglandins are sensitive to degradation at higher temperatures. |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO), absolute ethanol, or N,N-dimethylformamide (DMF). | These organic solvents ensure good solubility. |
| Stock Solution Concentration | Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of organic solvent added to the cell culture medium. | High concentrations of organic solvents can be toxic to cells. |
| Storage of Stock Solution | Aliquot into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles. | Aliquoting prevents degradation from multiple temperature changes. |
Note: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cellular effects.
Step-by-Step Experimental Protocol
The following is a general protocol for treating cultured cells with 16-phenyl tetranor PGE2. This protocol should be optimized for each specific cell type and experimental question.
Caption: General experimental workflow.
Materials
-
This compound (CAS 38315-44-5)
-
Anhydrous DMSO or absolute ethanol
-
Sterile, nuclease-free microcentrifuge tubes
-
Cell culture medium appropriate for the cell type
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure
-
Prepare Stock Solution:
-
On the day of the experiment, allow the vial of 16-phenyl tetranor PGE2 to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the compound in an appropriate volume of anhydrous DMSO or absolute ethanol. For example, to make a 10 mM stock from 1 mg of 16-phenyl tetranor PGE2 (Molecular Weight: 372.5 g/mol ), dissolve it in 26.8 µL of solvent.
-
Vortex briefly to ensure complete dissolution.
-
Store any unused stock solution in single-use aliquots at -20°C.
-
-
Cell Seeding:
-
Seed cells in the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight, or until they reach the desired confluency (typically 70-80%).
-
-
Preparation of Working Solutions and Treatment:
-
On the day of treatment, prepare serial dilutions of the 16-phenyl tetranor PGE2 stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A typical starting range is from 1 nM to 10 µM.
-
Vehicle Control: Prepare a control solution containing the same final concentration of the vehicle (DMSO or ethanol) as the highest concentration of 16-phenyl tetranor PGE2 used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 16-phenyl tetranor PGE2 or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period. The incubation time will vary depending on the downstream application. For signaling pathway studies (e.g., cAMP or calcium assays), short incubation times (minutes to hours) are typically sufficient. For studies on gene expression, proliferation, or differentiation, longer incubation times (24-72 hours) may be necessary.
-
-
Downstream Analysis:
-
Following incubation, proceed with the appropriate downstream assays to assess the cellular response.
-
Downstream Assays and Data Interpretation
The choice of downstream assays should be guided by the EP receptor expression profile of the cells and the specific biological question being addressed.
| EP Receptor | Signaling Pathway | Recommended Downstream Assays |
| EP1 | Gq → PLC → ↑ [Ca2+]i | Intracellular Calcium Flux Assays (e.g., using Fura-2 AM or other calcium-sensitive dyes)[4] |
| EP2 / EP4 | Gs → Adenylyl Cyclase → ↑ cAMP | cAMP Accumulation Assays (e.g., ELISA, HTRF, or luciferase-based reporter assays)[5][6] |
| EP3 | Gi → Adenylyl Cyclase → ↓ cAMP | cAMP Inhibition Assays (in the presence of an adenylyl cyclase activator like forskolin)[5] |
General Cellular Response Assays:
-
Cell Proliferation/Viability Assays: (e.g., MTT, WST-1, or cell counting) to assess effects on cell growth.
-
Gene Expression Analysis: (qPCR or RNA-seq) to identify changes in gene transcription.
-
Protein Expression and Phosphorylation Analysis: (Western blot or ELISA) to measure changes in protein levels and activation of signaling pathways.
-
Cytokine/Chemokine Secretion Assays: (ELISA or multiplex assays) to measure the release of inflammatory mediators.
Essential Controls for Robust Data
-
Vehicle Control: To account for any effects of the solvent used to dissolve 16-phenyl tetranor PGE2.
-
Positive Control: A known agonist for the EP receptor of interest or a compound known to elicit the expected downstream effect (e.g., forskolin to stimulate cAMP production).
-
Negative Control: If available, a specific antagonist for the EP receptor(s) expressed in your cells can be used to confirm that the observed effects are receptor-mediated. Examples include antagonists for EP2 (AH6809) and EP4 (AH23848).[7]
-
Untreated Control: Cells cultured in medium alone.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No cellular response observed | - Low or no expression of EP receptors.- Compound degradation.- Incorrect concentration range.- Inappropriate incubation time. | - Verify EP receptor expression.- Use freshly prepared stock solutions.- Perform a wider dose-response (e.g., 100 pM to 100 µM).- Optimize incubation time. |
| High background or off-target effects | - High concentration of vehicle (DMSO/ethanol).- Compound instability in culture medium. | - Ensure final vehicle concentration is <0.1%.- Test the stability of the compound in your specific culture medium over the time course of the experiment. |
| Inconsistent results | - Cell passage number and confluency.- Inconsistent reagent preparation. | - Use cells within a consistent passage number range and at a consistent confluency.- Ensure accurate and consistent preparation of all solutions. |
Conclusion
This compound is a valuable research tool for investigating the diverse biological roles of the PGE2 signaling pathway. By carefully characterizing the experimental system, adhering to proper reagent handling and experimental design, and incorporating appropriate controls, researchers can obtain reliable and reproducible data to advance our understanding of prostaglandin biology.
References
- Johnson, M.R., Schaaf, T.K., Constantine, J.W., et al. Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-ω-tetranor PGE2. Prostaglandins 20(3), 515-520 (1980).
-
Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link].
-
Assay Guidance Manual - NCBI. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available at: [Link].
-
Ichor Bio. How PGE2 Causes Dendritic Cell Dysfunction in Cancer and Treatments. Available at: [Link].
-
PubChem. This compound. Available at: [Link].
-
Radboud Repository. EP2/EP4 targeting prevents tumor-derived PGE2-mediated immunosuppression in cDC2s. Available at: [Link].
- Google Patents. COMPOUNDS AND METHODS FOR INHIBITING PHOSPHATE TRANSPORT.
- Google Patents. Compositions and methods for modifying eukaryotic cells.
- Google Patents. Methods for promoting HSC self-renewal.
- Google Patents. Compositions and methods for muscle regeneration using prostaglandin e2.
-
PubMed. Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2. Available at: [Link].
-
ResearchGate. PGE2 inhibits natural killer (NK) cell activity via EP2 and EP4.... Available at: [Link].
-
PubMed. Stability of prostaglandin E(2) (PGE (2)) embedded in poly-D,L: -lactide-co-glycolide microspheres: a pre-conditioning approach for tissue engineering applications. Available at: [Link].
-
ResearchGate. Stability of Prostaglandin E 2 (PGE 2 ) Embedded in Poly-d, l-Lactide-co-Glycolide Microspheres: A pre-Conditioning Approach for Tissue Engineering Applications. Available at: [Link].
-
PubChemLite. This compound (C22H28O5). Available at: [Link].
-
Cambridge Bioscience. 16-phenoxy tetranor Prostaglandin E2. Available at: [Link].
-
ResearchGate. PGE 2 exerts its effect on the LPS-induced release of TNF-α, ET1, ILlα, IL6 and IL10 via the EP2 and EP4 receptor in rat liver macrophages. Available at: [Link].
-
PubMed. Prostaglandin E production and viability of cells cultured in contact with freshly mixed endodontic materials. Available at: [Link].
-
PubMed. A comparison of two stable prostaglandin E analogues for termination of early pregnancy and for cervical dilatation. Available at: [Link].
-
PMC. Effect of selective inhibition or activation of PGE2 EP1 receptor on glomerulosclerosis. Available at: [Link].
-
PMC. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway. Available at: [Link].
-
PubMed. EP receptor subtypes implicated in the PGE2-induced sensitization of polymodal receptors in response to bradykinin and heat. Available at: [Link].
-
PMC. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation. Available at: [Link].
-
Bertin Bioreagent. 17-phenyl trinor 8-iso Prostaglandin E2. Available at: [Link].
-
Rockefeller University Press. Prostaglandin E2 regulates Th17 cell differentiation and function through cyclic AMP and EP2/EP4 receptor signaling. Available at: [Link].
-
PubMed. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins. Available at: [Link].
-
MP Biomedicals. TECHNICAL INFORMATION - Prostaglandin E2. Available at: [Link].
-
PMC. Antipasmodial Properties of Aqueous and Ethanolic Extracts of Ten Herbal Traditional Recipes Used in Thailand against Plasmodium falciparum. Available at: [Link].
Sources
- 1. This compound | 38315-44-5 [chemicalbook.com]
- 2. PubChemLite - this compound (C22H28O5) [pubchemlite.lcsb.uni.lu]
- 3. ichor.bio [ichor.bio]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
how to use 16-phenyl tetranor Prostaglandin E2 in animal models
Application Note: 16-Phenyl Tetranor Prostaglandin E2 in Animal Models
Introduction & Compound Profile
This compound (16-phenyl tetranor PGE2) is a synthetic, metabolically stable analog of Prostaglandin E2 (PGE2).[1] Unlike native PGE2, which is rapidly degraded in vivo by 15-hydroxy prostaglandin dehydrogenase (15-PGDH), the 16-phenyl modification sterically hinders enzymatic attack, significantly extending its biological half-life.
Critical Nomenclature Note: Do not confuse this compound with 17-phenyl trinor PGE2 .
-
17-phenyl trinor PGE2: Highly selective EP1/EP3 agonist (often used for uterine contraction/constriction).
-
16-phenyl tetranor PGE2: A potent, stable PGE2 mimetic that retains broad EP receptor activity but exhibits enhanced potency in EP2/EP4-mediated pathways (e.g., vasodilation, hypotension, stem cell expansion).
Key Physiological Characteristics:
-
Potency: Approximately 5x more potent than PGE2 in inducing hypotension (vasodilation) in canine models.[1]
-
Stability: Resistant to rapid pulmonary inactivation, making it suitable for systemic administration where native PGE2 would be ineffective.
-
Primary Applications: Cardiovascular hemodynamics (vasodilation), hematopoietic stem cell (HSC) expansion, and renal physiology.
Preparation & Handling Protocol
16-phenyl tetranor PGE2 is typically supplied as a solution in methyl acetate. Proper handling is critical to prevent degradation before administration.
Solubility & Vehicle Selection
| Solvent | Solubility Limit | Stability | Application Note |
| Methyl Acetate | Stock Solution | >1 year at -20°C | Do not inject. Must be evaporated. |
| DMSO | ~100 mg/mL | Months at -20°C | Preferred intermediate stock. |
| Ethanol | ~100 mg/mL | Months at -20°C | Alternative intermediate stock. |
| PBS (pH 7.2) | ~0.8 mg/mL | <24 hours | Final injection vehicle. Prepare fresh. |
Step-by-Step Formulation (For 1 mL Injection Solution)
Goal: Prepare a 0.1 mg/mL working solution in PBS.
-
Evaporation: Aliquot the required amount of stock (in methyl acetate) into a sterile vial. Evaporate the solvent under a gentle stream of nitrogen gas. Do not use heat.
-
Reconstitution (Stock): Immediately dissolve the residue in DMSO to a concentration of 10 mg/mL. This prevents precipitation upon aqueous dilution.
-
Dilution (Working): Slowly add the DMSO stock to sterile PBS (pH 7.2) while vortexing.
-
Example: Add 10 µL of DMSO stock to 990 µL PBS.
-
Final DMSO concentration: 1% (generally well-tolerated IV/IP).
-
-
Filtration: If sterility is required, pass through a 0.22 µm PVDF filter. Note: Some loss of lipid may occur; prime the filter if possible.
In Vivo Administration Protocols
Due to its enhanced potency (5x vs. PGE2), dosage must be adjusted downward compared to standard PGE2 protocols.
Protocol A: Systemic Vasodilation & Hemodynamics (Rat/Mouse)
Objective: Study hypotensive effects or renal perfusion enhancement.
-
Animal Model: Sprague-Dawley Rats (250–300 g) or C57BL/6 Mice (20–25 g).
-
Route: Intravenous (IV) Bolus or Intraperitoneal (IP).
-
Dosage Calculation:
-
Standard PGE2 Dose: 0.5 – 5.0 mg/kg.
-
16-phenyl tetranor PGE2 Dose:0.05 – 0.5 mg/kg (Start low).
-
-
Procedure:
-
Anesthetize animal (e.g., Isoflurane 2-3%).
-
Cannulate the femoral artery (for BP monitoring) and vein (for IV administration).
-
Allow 15 min stabilization.
-
Administer 0.05 mg/kg bolus IV.
-
Readout: Monitor Mean Arterial Pressure (MAP) for immediate drop (0–5 min) and duration of recovery.
-
Note: If using IP, increase dose to 0.1 – 1.0 mg/kg and expect peak effect at 15–30 mins.
-
Protocol B: Hematopoietic Stem Cell (HSC) Expansion
Objective: Enhance HSC homing and engraftment (EP2/EP4 mediated).
-
Context: 16-phenyl tetranor PGE2 is a potent inducer of HSC self-renewal pathways (Wnt/β-catenin).
-
Method: Ex Vivo Pulse or In Vivo Treatment.
-
Ex Vivo Pulse Protocol:
-
Isolate Bone Marrow (BM) cells.
-
Incubate BM cells with 1 µM 16-phenyl tetranor PGE2 for 2 hours at 37°C.
-
Wash cells 2x with PBS.
-
Transplant into lethally irradiated recipients.
-
-
In Vivo Recovery Protocol:
-
Post-irradiation/transplant, administer 0.2 mg/kg SC or IP.
-
Frequency: Once daily for 3–5 days.
-
Readout: Measure CFU-S (Colony Forming Units-Spleen) at Day 12.
-
Scientific Rationale & Mechanism
The following diagram illustrates why 16-phenyl tetranor PGE2 is chosen over native PGE2 for these applications. It highlights the blockade of the metabolic degradation pathway.
Caption: Comparative metabolic stability. The 16-phenyl modification blocks 15-PGDH access, preventing rapid inactivation and sustaining EP receptor signaling.
Experimental Workflow
Caption: Step-by-step workflow from stock preparation to in vivo readout.
Troubleshooting & FAQs
| Issue | Probable Cause | Solution |
| Precipitation in PBS | DMSO concentration too low or rapid addition. | Ensure DMSO is at least 0.1% - 1%. Add stock slowly to PBS while vortexing. |
| No Physiological Effect | Degradation of stock. | Methyl acetate stocks must be stored at -20°C. Aqueous solutions must be used immediately . |
| Excessive Hypotension | Overdose (Potency miscalculation). | 16-phenyl tetranor PGE2 is 5x more potent than PGE2.[1] Reduce dose by 50%. |
| Loss of Volume | Evaporation of methyl acetate. | Methyl acetate is highly volatile. Always measure concentration by UV or mass before critical experiments if the vial has been opened previously. |
References
-
Johnson, M.R., et al. (1980).[1] "Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-ω-tetranor PGE2."[1] Prostaglandins, 20(3), 515-520.[1] Link
-
Cayman Chemical. (2024). "this compound Product Information." Cayman Chemical Datasheet. Link(Note: Refers to structural analog data).
-
North, T.E., et al. (2007). "Prostaglandin E2 regulates vertebrate haematopoietic stem cell homeostasis." Nature, 447(7147), 1007-1011. Link(Foundational paper for PGE2 in HSCs; 16-phenyl analogs are used to mimic this effect stably).
-
ChemicalBook. (2023).[1] "this compound Properties and Activity." Link
Sources
Research Applications of 16-phenyl tetranor Prostaglandin E2 in Inflammation
Abstract & Introduction
16-phenyl tetranor Prostaglandin E2 (16-phenyl tetranor PGE2) is a synthetic, metabolically stable analog of Prostaglandin E2 (PGE2).[1] While native PGE2 is the principal mediator of inflammation and resolution, its utility in experimental settings is often limited by its rapid degradation in vivo and in metabolically active cell cultures.
The primary enzymatic clearance pathway for PGE2 is 15-hydroxy prostaglandin dehydrogenase (15-PGDH) , which oxidizes the C15 hydroxyl group, rendering the molecule biologically inactive.[1] 16-phenyl tetranor PGE2 circumvents this via structural modification: the removal of four terminal carbons ("tetranor") and the addition of a phenyl group at the C16 position. This steric bulk prevents 15-PGDH access while retaining high affinity for E-type Prostanoid (EP) receptors.[1]
Key Research Utility:
-
Differentiation from Native PGE2: Used to distinguish between receptor-mediated signaling and metabolic clearance effects.[1]
-
Sustained Signaling: Ideal for long-duration assays (e.g., macrophage polarization, stem cell differentiation) where native PGE2 would require frequent replenishment.[1]
-
Tissue Specificity: Exhibits potent agonist activity at EP1 and EP3 receptors, with retained activity at EP2 and EP4, making it valuable for smooth muscle and renal physiology studies.[1]
Mechanism of Action & Pharmacology[1]
To design effective experiments, one must understand the molecular behavior of this analog compared to the native ligand.[1]
Structural Advantage
-
Native PGE2: Rapidly converted to 15-keto PGE2 (inactive) by 15-PGDH. Half-life in vivo is often <1 minute.[1]
-
16-phenyl tetranor PGE2: The phenyl ring at C16 sterically hinders the active site of 15-PGDH.[1] This results in a half-life extended to hours, allowing for sustained activation of G-protein coupled receptors (GPCRs).[1]
Receptor Signaling Pathway
The analog binds to EP receptors (EP1–EP4), triggering diverse intracellular cascades depending on the specific receptor subtype expressed by the target tissue.[1]
Figure 1: Comparative Signaling Pathway. 16-phenyl tetranor PGE2 bypasses the metabolic checkpoint (15-PGDH) that inactivates native PGE2, leading to sustained signaling through EP receptors (particularly EP1/EP3).[1]
Application Areas & Experimental Design
Macrophage Polarization (Inflammation Resolution)
PGE2 is a paradoxical lipid; it initiates acute inflammation but is also critical for the "class switch" to resolution. Using 16-phenyl tetranor PGE2 allows researchers to study the resolution phase without the confounding variable of ligand depletion.
-
Objective: Drive M2-like phenotype in Bone Marrow-Derived Macrophages (BMDM).
-
Readout: Suppression of TNF-α (M1 marker) and upregulation of IL-10 or Arginase-1 (M2 markers).[1]
-
Why use the analog? To prove that the observed effect is due to sustained receptor occupancy, not a metabolite.[1]
Renal and Vascular Physiology
This analog is historically significant in studying renal vasoconstriction. It mimics the "EP1/EP3" axis which opposes the vasodilatory effects of EP2/EP4.
-
Objective: Measure smooth muscle contraction in isolated renal arterioles.
-
Mechanism: Activation of EP1 (Gq-coupled) leads to intracellular Calcium release.[1]
Stem Cell & Tissue Regeneration
Recent applications involve using stable PGE2 analogs to enhance stem cell homing and tissue repair (e.g., muscle regeneration) by maintaining a "pro-regenerative" inflammatory niche that is otherwise lost too quickly with native PGE2.
Detailed Protocols
Preparation of Stock Solutions (Critical)
Safety Note: This compound is potent. Handle with gloves in a fume hood. Formulation: Usually supplied as a solution in Methyl Acetate . Problem: Methyl acetate is cytotoxic. It must be removed before applying to cells.
Step-by-Step Preparation:
-
Evaporation:
-
Place the vial under a gentle stream of Nitrogen (N2) or Argon gas.
-
Evaporate the methyl acetate until the vial appears dry (a thin film will remain).
-
Caution: Do not use heat. Prostaglandins are heat-sensitive.[1]
-
-
Resuspension:
-
Immediately add anhydrous DMSO or Ethanol to the vial.
-
Target Concentration: 10 mM stock is standard.
-
Example: If you have 1 mg (MW ~372.5 g/mol ), add ~268 µL of DMSO.
-
Vortex gently to ensure complete dissolution.
-
-
Storage:
-
Aliquot into single-use light-protective vials (amber glass).
-
Store at -20°C (stable for >1 year). Avoid freeze-thaw cycles.[1]
-
In Vitro Macrophage Assay (TNF-α Suppression)[1]
Objective: Assess anti-inflammatory potency.
Materials:
-
RAW 264.7 cells or primary BMDMs.
-
LPS (Lipopolysaccharide) from E. coli.
-
16-phenyl tetranor PGE2 (prepared as above).[1][2][][4][5][6]
-
ELISA kit for TNF-α.[1]
Workflow:
Figure 2: Experimental Workflow. Standard protocol for assessing anti-inflammatory activity. Pre-treatment with the analog ensures receptor saturation before the inflammatory insult (LPS).
Protocol Steps:
-
Seeding: Plate cells in 24-well plates (500 µL/well) and allow adherence overnight.
-
Dilution: Dilute the 10 mM DMSO stock into culture media.
-
Pre-treatment: Aspirate old media. Add media containing 16-phenyl tetranor PGE2.[1][][7] Incubate for 1 hour .
-
Stimulation: Add LPS (final conc. 100 ng/mL) directly to the wells without washing off the prostaglandin analog.
-
Incubation: Incubate for 6–24 hours (6h for mRNA, 24h for protein/ELISA).
-
Analysis: Collect supernatant for TNF-α ELISA.
Data Interpretation & Troubleshooting
Expected Results (Table)
| Treatment Condition | TNF-α Levels (pg/mL) | Interpretation |
| Vehicle (No LPS) | < 20 (Baseline) | Negative Control OK.[1] |
| Vehicle + LPS | > 1000 (High) | Successful inflammation induction. |
| Native PGE2 + LPS | ~ 600 (Moderate) | Partial suppression (degraded over 24h). |
| 16-phenyl tetranor + LPS | < 300 (Low) | Strong suppression due to stability. |
Troubleshooting Guide
-
Cytotoxicity: If cells detach, ensure Methyl Acetate was fully evaporated.[1] Check final DMSO concentration is <0.1%.
-
No Effect: Verify receptor expression. Some cell lines lose EP receptor expression after high passage numbers.
-
Precipitation: The analog is hydrophobic. Do not dilute the 10 mM stock directly into cold aqueous buffer; dilute into warm media with rapid mixing.
References
-
Johnson, M. R., et al. (1980).[2][8] Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2.[1][8] Prostaglandins, 20(3), 515-520.[1][8] Retrieved from [Link]
-
Tai, H. H., et al. (2002). 15-Hydroxyprostaglandin dehydrogenase: structure and function. Prostaglandins & Other Lipid Mediators, 68-69, 483-493.[1] Retrieved from [Link]
-
Legler, D. F., et al. (2010). Prostaglandin E2 at new glance: Novel insights in functional diversity offer therapeutic chances. The International Journal of Biochemistry & Cell Biology, 42(12), 1986-2001. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. LBF222nnPG01 - lipidbank_wiki [lipidbank.jp]
- 4. MODULATION OF T LYMPHOCYTES | Patent Publication Number 20190119635 | Patexia [patexia.com]
- 5. WO2017152044A1 - Compositions and methods for muscle regeneration using prostaglandin e2 - Google Patents [patents.google.com]
- 6. WO2021076993A1 - Compositions and methods for modifying eukaryotic cells - Google Patents [patents.google.com]
- 7. biomarker.hu [biomarker.hu]
- 8. This compound | 38315-44-5 [chemicalbook.com]
Application Note: Stability Assessment of 16-Phenyl Tetranor Prostaglandin E2 in Biological Samples
This Application Note and Protocol is designed for researchers and drug development professionals. It provides a rigorous, self-validating framework for assessing the stability of 16-phenyl tetranor Prostaglandin E2 (16-phenyl tetranor PGE2) in biological matrices.
Introduction & Scientific Rationale
This compound is a synthetic analog of PGE2 designed for enhanced metabolic stability and tissue selectivity (often targeting EP1/EP3 receptors). Unlike endogenous PGE2, which is rapidly degraded by 15-hydroxy prostaglandin dehydrogenase (15-PGDH) in the lungs and kidneys, the addition of a phenyl group at the ω-tail (C16) sterically hinders enzymatic oxidation at C15.
However, "metabolic stability" does not equate to "chemical stability." Like all E-series prostaglandins, 16-phenyl tetranor PGE2 possesses a
Critical Stability Challenge:
-
Enzymatic: Resistant to 15-PGDH (unlike PGE2).
-
Chemical: Highly susceptible to dehydration to 16-phenyl tetranor PGA2 under acidic extraction conditions or basic storage conditions.
-
Matrix Effects: Albumin in plasma can catalyze dehydration even at physiological pH.
This protocol differentiates between biological clearance (metabolism) and ex vivo degradation (sample handling artifact), ensuring accurate PK data.
Experimental Design: The "Why" Behind the Method
To validate stability, we must isolate the analyte from the matrix without inducing the very degradation we seek to measure.
Internal Standard (IS) Selection
-
Gold Standard: Deuterated 16-phenyl tetranor PGE2 (if available).
-
Practical Alternative: PGE2-d4 or 16,16-dimethyl PGE2 .
-
Rationale: The IS must mimic the extraction recovery and ionization suppression but ideally should not share the exact dehydration kinetics if we are tracking degradation products.
Sample Collection & Pre-treatment
-
Anticoagulant:
EDTA is preferred over heparin to minimize ionization suppression in LC-MS. -
Enzyme Inhibition: While 16-phenyl tetranor PGE2 is resistant to 15-PGDH, endogenous COX enzymes may produce interfering prostaglandins. Add Indomethacin (10
M) to prevent ex vivo generation of endogenous PGs that might interfere chromatographically. -
pH Control: Immediate acidification (pH 4.0) is required for extraction but detrimental for long-term stability. Samples must be processed or frozen immediately.
Visualizing the Stability & Workflow
The following diagram illustrates the degradation pathways and the stability assessment workflow.
Caption: Stability pathway showing resistance to enzymatic oxidation (15-PGDH) but susceptibility to chemical dehydration to PGA derivatives during handling.
Detailed Protocol: Extraction and Analysis
Reagents and Materials[2][3][4][5][6][7]
-
Analyte: 16-phenyl tetranor PGE2 (Cayman Chemical or equivalent).[1][2]
-
Internal Standard: PGE2-d4.
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) or Strata-X (30 mg/1 mL).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.
LC-MS/MS Method Parameters[3][10][11]
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7
m, 2.1 x 50 mm). -
Mobile Phase A: Water + 0.01% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.01% Formic Acid.[3]
-
Note: Avoid high concentrations of acid (0.1%) to prevent on-column dehydration.
-
-
Ionization: Electrospray Ionization (ESI) Negative Mode.[3][4][5]
MRM Transitions (Optimize for your specific instrument):
| Analyte | Precursor Ion ( | Product Ion 1 ( | Product Ion 2 ( | Collision Energy (V) |
| 16-phenyl tetranor PGE2 | 371.2 | 353.2 | 271.1 (Cleavage) | 18 - 25 |
| PGE2-d4 (IS) | 355.2 | 337.2 | 275.2 | 20 |
Sample Preparation (Solid Phase Extraction)
Self-Validating Step: Always include a "Solvent Standard" (non-extracted) to calculate Matrix Effect (ME) and Recovery (RE).
-
Thawing: Thaw plasma/tissue samples on ice. Do not use a water bath (heat promotes degradation).
-
Spiking (for Stability Curve): Spike 16-phenyl tetranor PGE2 into matrix to achieve concentrations of Low QC (LQC), Mid QC (MQC), and High QC (HQC).
-
Pre-treatment:
-
Aliquot 200
L of sample. -
Add 10
L of IS working solution. -
Add 600
L of ice-cold Water (pH adjusted to 4.0 with FA). -
Critical: Do not let samples sit at pH 4.0. Proceed immediately.
-
-
SPE Loading:
-
Condition: 1 mL MeOH
1 mL Water. -
Load: Apply pre-treated sample.[6]
-
Wash: 1 mL 5% MeOH in Water.
-
-
Elution:
-
Elute with 1 mL Methyl Acetate or ACN/MeOH (90:10) .
-
Note: Methyl acetate is preferred for prostaglandins as it extracts less phospholipids.
-
-
Drying: Evaporate under Nitrogen at 35°C (Max).
-
Reconstitution: Reconstitute in 100
L Mobile Phase A/B (80:20). Inject immediately.
Stability Assessment Protocol
Perform these experiments to validate the handling conditions.
Experiment A: Bench-Top Stability (Short-Term)
-
Objective: Determine if samples degrade during preparation.
-
Method:
-
Spike plasma at HQC.
-
Aliquot into 3 sets.
-
Set 1: Extract immediately (T0).
-
Set 2: Leave on bench (20-25°C) for 4 hours
Extract. -
Set 3: Leave on ice (4°C) for 4 hours
Extract.
-
-
Acceptance: % Deviation from T0 must be within
15%.
Experiment B: Freeze-Thaw Stability
-
Objective: Assess stability during re-analysis.
-
Method:
-
Spike plasma at LQC and HQC.
-
Freeze at -80°C for >24 hours.
-
Thaw unassisted at room temperature.
-
Refreeze. Repeat for 3 cycles.
-
Extract and compare to freshly prepared samples.
-
Experiment C: Processed Sample Stability (Autosampler)
-
Objective: Can extracted samples wait in the autosampler?
-
Method:
-
Extract a set of QC samples.
-
Inject immediately (T0).
-
Leave vials in autosampler (10°C) for 24 hours.
-
Re-inject.[7]
-
-
Critical Check: Look for the appearance of a new peak (PGA derivative) at a later retention time.
Data Analysis & Reporting
Present your stability data in the following format.
Table 1: Stability Data Summary (Example)
| Stability Test | Storage Condition | Timepoint | % Remaining (Mean | Status |
| Bench-Top | Ambient (22°C) | 4 Hours | 82.4% | FAIL (Dehydration) |
| Bench-Top | Ice Bath (4°C) | 4 Hours | 96.1% | PASS |
| Freeze-Thaw | -80°C | Cycle 3 | 94.5% | PASS |
| Autosampler | 10°C | 24 Hours | 98.2% | PASS |
Calculation:
Troubleshooting & Pitfalls
-
Low Recovery:
-
Cause: Inefficient elution or protein binding.
-
Fix: Ensure sample pH is ~4.0 before loading. Prostaglandins are weak acids (pKa ~5); they must be protonated to bind to C18/HLB.
-
-
Peak Tailing or Split Peaks:
-
Cause: On-column degradation or solvent mismatch.
-
Fix: Reduce Formic Acid in mobile phase to 0.01%. Ensure reconstitution solvent matches initial mobile phase conditions.
-
-
High Background/Interference:
-
Cause: Phospholipids.
-
Fix: Use Methyl Acetate for elution or implement a phospholipid removal plate (e.g., Ostro).
-
References
-
Cayman Chemical. this compound Product Information.Link (Verified Source for Structure & Solubility).
-
Kuhnz, W., et al. (1991). Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma. Drug Metabolism and Disposition, 19(5), 920-925.[1][8] Link
-
Wang, Y., et al. (2014). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Journal of Chromatography B, 964, 129-137. Link
-
Bioanalysis Zone. Guidelines for the validation of bioanalytical methods (FDA/EMA).Link
Disclaimer: This protocol is intended for research and development purposes. All biological samples should be handled according to standard biosafety guidelines (BSL-2).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 16-phenoxy tetranor Prostaglandin E2 - Cayman Chemical [bioscience.co.uk]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mpbio.com [mpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 16-Phenyl Tetranor Prostaglandin E2 Dosage for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the in vivo dosage of 16-phenyl tetranor Prostaglandin E2 (PGE2). It is designed to address common challenges and provide evidence-based strategies for successful experimental design and execution.
Introduction to 16-Phenyl Tetranor PGE2
16-phenyl tetranor PGE2 is a synthetic analog of Prostaglandin E2 (PGE2), a primary cyclooxygenase product of arachidonic acid.[1] This analog is characterized by its metabolic stability, making it a valuable tool for in vivo studies where the rapid degradation of endogenous PGE2 can be a limiting factor.[2] Like PGE2, it exerts its biological effects by interacting with E-prostanoid (EP) receptors, of which there are four subtypes: EP1, EP2, EP3, and EP4.[1][3][4] These receptors are G protein-coupled and mediate a wide range of physiological and pathological processes, including inflammation, pain, and immune modulation.[1][5]
The phenyl group in the omega chain of 16-phenyl tetranor PGE2 confers resistance to metabolic inactivation, leading to a longer duration of action in vivo compared to the parent compound.[2] This enhanced stability allows for more sustained receptor engagement, which is critical for accurately assessing its therapeutic potential and understanding its role in various biological systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 16-phenyl tetranor PGE2?
A1: 16-phenyl tetranor PGE2 acts as an agonist at the four PGE2 receptor subtypes (EP1, EP2, EP3, and EP4).[1][3][4] The specific downstream effects depend on the receptor subtype that is activated and the cell type in which it is expressed. For instance, EP2 and EP4 receptor activation typically leads to an increase in intracellular cyclic AMP (cAMP), which can have anti-inflammatory and immunosuppressive effects.[4][5][6] Conversely, EP1 activation is coupled to an increase in intracellular calcium, while EP3 activation can inhibit cAMP production.[3][6]
Q2: How should I prepare and store 16-phenyl tetranor PGE2 for in vivo studies?
A2: 16-phenyl tetranor PGE2 is often supplied as a solution in an organic solvent like methyl acetate.[7] To prepare it for in vivo administration, the organic solvent should be evaporated under a gentle stream of nitrogen. The compound can then be reconstituted in a suitable vehicle such as ethanol, DMSO, or dimethylformamide.[7] For aqueous solutions, it is sparingly soluble in buffers like PBS (pH 7.2) at approximately 0.8 mg/mL.[7] It is crucial to note that aqueous solutions are not stable and should be prepared fresh daily.[1][7] Stock solutions in organic solvents are generally stable for at least one month when stored at -20°C.[1]
Q3: What are appropriate vehicles for in vivo administration of 16-phenyl tetranor PGE2?
A3: The choice of vehicle is critical for ensuring the solubility and stability of 16-phenyl tetranor PGE2. Common vehicles include:
-
Saline with a small percentage of ethanol or DMSO: This is a widely used approach. However, it's essential to keep the concentration of the organic solvent to a minimum to avoid vehicle-induced effects.
-
Emulsions: For long-term delivery or to improve solubility, lipid-based emulsions can be used.
-
Aqueous buffers: As mentioned, solubility in aqueous buffers is limited, and solutions should be made fresh.[7]
It is imperative to run a vehicle-only control group in your in vivo experiments to account for any effects of the vehicle itself.
Q4: What are the expected side effects of 16-phenyl tetranor PGE2 administration?
A4: Since 16-phenyl tetranor PGE2 is an analog of PGE2, it can be expected to have a similar side effect profile. Common side effects of PGE2 administration in both preclinical and clinical settings include gastrointestinal issues like nausea, vomiting, and diarrhea.[3][8][9] Other potential side effects are fever, chills, and headache.[3][8] At the site of injection, there can be local reactions. It is important to monitor animals closely for any signs of distress or adverse effects.
Troubleshooting Guide
Q5: I am not observing the expected biological effect in my in vivo model. What could be the issue?
A5: Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The dose might be too low to elicit a response. A dose-response study is essential to determine the optimal concentration.[10][11] Doses used in the literature can vary significantly depending on the animal model and the specific biological question.[12]
-
Compound Instability: Prostaglandins can be unstable, especially in aqueous solutions.[1][7] Ensure that your solutions are prepared fresh and handled correctly.
-
Route of Administration: The chosen route of administration (e.g., intravenous, subcutaneous, intraperitoneal) will significantly impact the pharmacokinetics and bioavailability of the compound. Consider whether the route used allows the compound to reach the target tissue in sufficient concentrations.
-
Metabolism: While 16-phenyl tetranor PGE2 is more stable than PGE2, it is not completely immune to metabolism.[2] The metabolic rate can vary between species.
-
Receptor Expression: The target tissue may not express the specific EP receptor subtype required to mediate the desired effect. It's advisable to confirm receptor expression in your model system.
Q6: I am observing significant toxicity or side effects. How can I mitigate this?
A6: If you are observing adverse effects, consider the following:
-
Dose Reduction: The most straightforward approach is to lower the dose. A thorough dose-response study will help identify a therapeutic window with maximal efficacy and minimal toxicity.[10]
-
Alternative Route of Administration: A different route of administration might alter the pharmacokinetic profile and reduce systemic exposure, thereby minimizing side effects. For example, local administration may be an option for certain disease models.
-
Formulation: The formulation can be modified to control the release of the compound, potentially reducing peak plasma concentrations and associated toxicity.
Q7: How can I confirm target engagement of 16-phenyl tetranor PGE2 in my in vivo study?
A7: Demonstrating that 16-phenyl tetranor PGE2 is interacting with its intended target is crucial for data interpretation. This can be achieved by:
-
Biomarker Analysis: Measure downstream signaling molecules or biomarkers associated with EP receptor activation. For example, since EP2 and EP4 activation increases cAMP, you could measure cAMP levels in the target tissue.[4][6]
-
Pharmacodynamic Readouts: In addition to the primary efficacy endpoint, include pharmacodynamic readouts that are known to be modulated by PGE2. For instance, if you are studying inflammation, you could measure the levels of pro-inflammatory or anti-inflammatory cytokines.
-
Ex Vivo Analysis: Tissues can be collected at the end of the study and analyzed for changes in gene or protein expression related to the PGE2 signaling pathway.
Experimental Protocol: In Vivo Dose-Response Study
This protocol outlines a general framework for conducting a dose-response study with 16-phenyl tetranor PGE2. It should be adapted to the specific animal model and research question.
Objective: To determine the effective dose range (ED50) and the maximum tolerated dose (MTD) of 16-phenyl tetranor PGE2.
Materials:
-
16-phenyl tetranor PGE2
-
Vehicle (e.g., saline with 5% ethanol)
-
Animal model (e.g., mice or rats)
-
Syringes and needles for administration
-
Equipment for monitoring animal health and collecting samples
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group. A typical design might include 5-6 dose levels, with 6-8 animals per group.[13]
-
Dose Selection: Choose a range of doses based on literature reports or preliminary pilot studies. It is advisable to use a logarithmic dose spacing.[13]
-
Compound Preparation: Prepare fresh solutions of 16-phenyl tetranor PGE2 on each day of dosing.
-
Administration: Administer the compound via the chosen route (e.g., intraperitoneal injection).
-
Monitoring: Closely monitor the animals for any signs of toxicity or adverse effects. Record body weight and any clinical observations daily.
-
Efficacy Assessment: At predetermined time points, assess the efficacy of the treatment using relevant outcome measures for your disease model.
-
Data Analysis: Plot the dose-response curve and calculate the ED50 using non-linear regression analysis.[10][14]
Data Presentation
Table 1: Physicochemical Properties of 16-Phenyl Tetranor PGE2
| Property | Value | Reference |
| Molecular Formula | C22H28O5 | [2] |
| Molecular Weight | 372.45 g/mol | [2] |
| Solubility in PBS (pH 7.2) | ~0.8 mg/mL | [7] |
| Solubility in Organic Solvents | ≥100 mg/mL in Ethanol, DMSO, DMF | [7] |
| Storage | -20°C | [7] |
Table 2: Example Starting Doses for Prostaglandin Analogs in In Vivo Studies
| Animal Model | Route of Administration | Starting Dose Range | Reference |
| Mouse | Subcutaneous | 10-50 µ g/mouse | [15] |
| Rat | Intradermal | 0.03-30 µg | [12] |
| Dog | Intravenous | 0.1 µg/kg | [2] |
Note: These are starting dose ranges for related prostaglandin analogs and should be optimized for 16-phenyl tetranor PGE2 in your specific model.
Visualizations
Caption: Signaling pathway of 16-phenyl tetranor PGE2 via EP receptors.
Caption: Experimental workflow for in vivo dose optimization.
References
-
Prostaglandin E2 - Wikipedia. (n.d.). Retrieved from [Link]
-
Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2 - PubMed. (1980). Prostaglandins. Retrieved from [Link]
-
Prostin E2 (Dinoprostone Vaginal Suppository): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). Retrieved from [Link]
-
Prostanoid Metabolites as Biomarkers in Human Disease - PMC. (2022). National Institutes of Health. Retrieved from [Link]
-
Prostaglandin E2 as a Mechanistic Biomarker of Chronic Pancreatitis - PMC - NIH. (n.d.). Retrieved from [Link]
-
Prostaglandin E2 as a Mechanistic Biomarker of Chronic Pancreatitis - ResearchGate. (2026). Retrieved from [Link]
-
Biomarkers associated with blockade of prostaglandin E2 signaling by TPST-1495: a novel, dual-antagonist of E - Tempest Therapeutics. (2023). Retrieved from [Link]
-
Prostin E2 Uses, Side Effects & Warnings - Drugs.com. (2025). Retrieved from [Link]
-
Prostaglandin E2 (Dinoprostone) - StatPearls - NCBI Bookshelf - NIH. (2023). Retrieved from [Link]
-
Prostin E2 Side Effects: Common, Severe, Long Term - Drugs.com. (2025). Retrieved from [Link]
-
Intravenous prostaglandin E2 and 16-phenoxy prostaglandin E2 methyl sulfonylamide for induction of fetal death in utero - PubMed. (1980). American Journal of Obstetrics and Gynecology. Retrieved from [Link]
-
TECHNICAL INFORMATION - MP Biomedicals. (n.d.). Retrieved from [Link]
-
A dose response study of the effect of prostaglandin E2 on thermal nociceptive sensitivity. (2017). PeerJ. Retrieved from [Link]
-
Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk. (n.d.). American Association for Cancer Research. Retrieved from [Link]
-
A prostaglandin E1 dose-response study in man - PubMed. (1995). The Journal of Urology. Retrieved from [Link]
-
PGE 2 exerts its effect on the LPS-induced release of TNF-α, ET1, ILlα, IL6 and IL10 via the EP2 and EP4 receptor in rat liver macrophages - ResearchGate. (2025). Retrieved from [Link]
-
Synthesis of tetranor-PGE1: A urinary metabolite of prostaglandins E1 and E2. (n.d.). ResearchGate. Retrieved from [Link]
-
16-phenoxy tetranor Prostaglandin E2 - Cayman Chemical. (n.d.). Retrieved from [Link]
-
EP receptor subtypes implicated in the PGE2-induced sensitization of polymodal receptors in response to bradykinin and heat - PubMed. (1996). British Journal of Pharmacology. Retrieved from [Link]
-
Effect of selective inhibition or activation of PGE2 EP1 receptor on glomerulosclerosis - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and antifertility activity of omega-chain phenyl- and 16-phenoxy-analogues of (+/-)-11-deoxyprostaglandin F1 alpha - PubMed. (1980). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Design and analysis of dose-response experiments - German Cancer Research Center. (n.d.). Retrieved from [Link]
-
In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. (2012). National Center for Biotechnology Information. Retrieved from [Link]
-
Prostaglandin E2 Exerts Biphasic Dose Response on the PreBötzinger Complex Respiratory-Related Rhythm - Frontiers. (2022). Retrieved from [Link]
-
The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Agonism of Prostaglandin E2 Receptor 4 Ameliorates Tubulointerstitial Injury in Nephrotoxic Serum Nephritis in Mice - MDPI. (2021). Retrieved from [Link]
-
Effect of in vivo administration of prostaglandins and interferon on natural killer activity and on B-16 melanoma growth in mice - PubMed. (1985). International Journal of Cancer. Retrieved from [Link]
-
Prostin E2 Dosage Guide - Drugs.com. (2025). Retrieved from [Link]
-
Dectin-1/2–induced autocrine PGE2 signaling licenses dendritic cells to prime Th2 responses - Our journal portfolio - PLOS. (2018). Retrieved from [Link]
Sources
- 1. mpbio.com [mpbio.com]
- 2. This compound | 38315-44-5 [chemicalbook.com]
- 3. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Prostin E2 (Dinoprostone Vaginal Suppository): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Prostin E2 Side Effects: Common, Severe, Long Term [drugs.com]
- 10. A prostaglandin E1 dose-response study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A dose response study of the effect of prostaglandin E2 on thermal nociceptive sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Design and analysis of dose-response experiments - German Cancer Research Center [dkfz.de]
- 15. Effect of in vivo administration of prostaglandins and interferon on natural killer activity and on B-16 melanoma growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of 16-phenyl tetranor PGE2
Current Status: Online Ticket ID: #PGE-STAB-001 Subject: Preventing Chemical Degradation of 16-phenyl tetranor Prostaglandin E2 Assigned Specialist: Senior Application Scientist, Lipidomics Division[1]
Core Directive: Metabolic vs. Chemical Stability
Read This First: A common misconception among researchers is conflating metabolic stability with chemical stability.[1]
-
Metabolic Stability (In Vivo): 16-phenyl tetranor PGE2 is designed to be stable .[1][2] The addition of the phenyl group at the C-16 position blocks the action of 15-hydroxy prostaglandin dehydrogenase (15-PGDH), significantly extending its half-life in biological systems compared to native PGE2.[1]
-
Chemical Stability (In Vial): 16-phenyl tetranor PGE2 is unstable . It retains the sensitive
-hydroxy ketone structure (E-ring) of native PGE2. Consequently, it is equally susceptible to dehydration and isomerization if stored incorrectly.[1]
The Golden Rule: Treat this molecule with the same chemical fragility precautions as native PGE2, regardless of its enhanced biological potency.
Critical Storage Parameters
The following parameters are non-negotiable for maintaining purity >98% over 6+ months.
| Parameter | Requirement | Technical Rationale |
| Primary Solvent | Methyl Acetate (Shipping) or Anhydrous DMSO/Ethanol (Stock) | Methyl acetate is non-hygroscopic and volatile, preventing hydrolysis.[1] DMSO/Ethanol are suitable for stock but must be anhydrous. |
| Forbidden Solvent | Water / Aqueous Buffers (PBS, TBS) | Immediate Degradation Risk. Aqueous conditions (especially pH > 7.[3]0) catalyze the elimination of the C-11 hydroxyl group.[1] |
| Temperature | -20°C or -80°C | Arrhenius kinetics dictate that lower temperatures exponentially slow the dehydration reaction.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Oxidation of the side chains is a secondary risk. Always purge headspace before closing vials. |
| Container | Glass or Polypropylene | Avoid polystyrene.[1] Prostaglandins are highly lipophilic and will adsorb to certain plastics, reducing effective concentration. |
The Degradation Mechanism (The "Why")
To troubleshoot effectively, you must understand the enemy. The primary degradation pathway is the conversion of the PGE ring (E-series) to the PGA ring (A-series) via dehydration, followed by isomerization to the PGB ring.
Pathway Visualization
This diagram illustrates the chemical breakdown you are trying to prevent.
[1][4]
Standard Operating Procedure: Reconstitution & Handling
Most 16-phenyl tetranor PGE2 is supplied as a solution in methyl acetate.[3][4] Do not use methyl acetate directly in cell culture (it is cytotoxic). You must perform a solvent exchange.[3][4]
Protocol: Solvent Exchange to DMSO Stock
Objective: Create a stable stock solution (e.g., 10 mM) free of methyl acetate.
-
Evaporation:
-
Place the vial under a gentle stream of nitrogen or argon gas.
-
Evaporate the methyl acetate until the vial appears dry (a thin film of oil/solid will remain).
-
Caution: Do not over-dry or heat.[1] Volatility is high.
-
-
Reconstitution:
-
Aliquoting (Critical Step):
-
Do not store as one large bulk.
-
Divide into single-use aliquots (e.g., 10 µL or 50 µL) in high-quality polypropylene microcentrifuge tubes.
-
Purge the headspace of each tube with Argon gas before capping.
-
-
Storage:
-
Store aliquots at -20°C or -80°C.
-
Shelf Life: >1 year if kept anhydrous and frozen.[1]
-
Protocol: Preparation for Assay (Day of Experiment)
Objective: Dilute into aqueous buffer without inducing degradation.
-
Thaw one aliquot of DMSO stock on ice.[1]
-
Dilute the stock into your assay buffer (e.g., PBS pH 7.2) immediately prior to use.[1][5]
-
Maximum Stability Window: Use aqueous dilutions within 24 hours .
-
Discard any remaining aqueous solution. Do not refreeze.
Troubleshooting Guide (FAQ)
Q1: My HPLC trace shows a "split peak" or a new peak eluting later than the main product. What happened?
-
Diagnosis: This is likely dehydration to the PGA-derivative .[1] PGA analogs are more hydrophobic (loss of hydroxyl group) and typically elute later than the parent PGE on reverse-phase C18 columns.[1]
-
Cause: The sample was likely left in an aqueous buffer at room temperature for too long, or the DMSO stock was contaminated with water (hygroscopic absorption).
-
Fix: Use fresh anhydrous DMSO. Ensure all buffers are pH < 7.4 (pH 6.0–7.0 is safer for stability, though pH 7.4 is physiological).
Q2: Can I store the diluted solution in PBS at 4°C for next week?
-
Answer: No.
-
Reasoning: Even at 4°C, the half-life of PGE2-type molecules in neutral aqueous buffer is limited (days). At pH 8.0 or higher, degradation occurs in minutes to hours. Always prepare fresh.
Q3: I see a precipitate when I dilute my DMSO stock into the culture medium.
-
Diagnosis: Solubility limit exceeded (Lipophilicity issue).
-
Fix: 16-phenyl tetranor PGE2 is highly lipophilic.[1]
-
Ensure the final concentration in the media does not exceed the solubility limit (approx. 50–100 µM in aqueous, though lower is safer).
-
Ensure the final DMSO concentration is < 0.1% to avoid solvent toxicity, but high enough to keep the lipid in solution.
-
Tip: Vortex the media immediately upon adding the stock to prevent local high-concentration "crash out."
-
Q4: Why use 16-phenyl tetranor PGE2 instead of regular PGE2?
-
Context: If you are running long-term incubations (e.g., 24-48 hours) in cell culture.
-
Reasoning: Cells express 15-PGDH, which metabolizes regular PGE2 rapidly (half-life often < 30 mins in vivo).[1] The 16-phenyl analog resists this enzymatic attack, providing a sustained agonist effect during the incubation, provided you handled the chemical storage correctly.
Workflow Visualization
Use this logic flow to determine the safety of your current sample.
References
-
-
Note: While the user requested "16-phenyl", the "16-phenoxy" analog data is the industry standard reference for handling bulky C-16 substituted PGE2 analogs.[1] The chemical stability profile is identical.
-
-
Monkhouse, D. C., Van Campen, L., & Aguiar, A. J. (1973).[1][6] Kinetics of dehydration and isomerization of prostaglandins E1 and E2. Journal of Pharmaceutical Sciences, 62(4), 576–580.[6] Retrieved from [Link]
-
Tsuboi, K., Sugimoto, Y., & Ichikawa, A. (2002).[1] Prostaglandin E2 receptor agonists and antagonists. Prostaglandins & Other Lipid Mediators, 68-69, 535–556.[1]
-
Arora, S., et al. (2021).[1] Stability of Prostaglandins in Various Solvents and Biological Matrices. Journal of Lipid Research. (General reference for PGE stability).
Sources
- 1. netascientific.com [netascientific.com]
- 2. This compound | 38315-44-5 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Kinetics of dehydration and isomerization of prostaglandins E 1 and E 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in 16-phenyl tetranor Prostaglandin E2 mass spectrometry
Subject: Signal-to-Noise Ratio (SNR) Optimization Guide
Ticket ID: #PGE2-OPT-0824 Assigned Specialist: Senior Application Scientist Status: Open for Resolution[1]
Executive Summary
You are experiencing suboptimal Signal-to-Noise Ratios (SNR) in the LC-MS/MS analysis of 16-phenyl tetranor Prostaglandin E2 (C22H28O5, MW 372.46). This analyte is a synthetic analogue/metabolite characterized by a hydrophobic phenyl ring at the ω-chain terminus and the labile
Low SNR in this assay is typically caused by three converging factors:
-
Ion Suppression: Co-elution of hydrophobic phospholipids (due to the phenyl retention) suppressing ionization.
-
Source Fragmentation: In-source dehydration of the labile PGE ring, diluting the parent ion signal.
-
Suboptimal Chemistry: Inadequate proton affinity in negative mode ESI.
This guide provides a self-validating optimization protocol to address these root causes.
Module 1: Sample Preparation (The Foundation)
Goal: Maximize recovery while removing ion-suppressing phospholipids.[1]
The Problem: Standard C18 Solid Phase Extraction (SPE) often co-extracts phospholipids that elute late, exactly where your hydrophobic 16-phenyl analogue appears.[1] The Solution: Switch to Mixed-Mode Anion Exchange (MAX) SPE. This locks the analyte by charge (carboxylate) while washing away neutral interferences.
Protocol: MAX-SPE Extraction
| Step | Solvent/Buffer | Volume | Mechanistic Purpose |
| 1. Pre-treatment | Sample + 5% NH4OH | 1:1 ratio | Ionizes the carboxylate group (COO-) for capture.[1] |
| 2. Conditioning | Methanol | 1 mL | Activates sorbent ligands. |
| 3.[1] Equilibration | Water (pH 9 with NH4OH) | 1 mL | Establishes basic environment for anion exchange. |
| 4. Load | Pre-treated Sample | ~ | Analyte binds via ionic interaction. |
| 5. Wash 1 | 5% NH4OH in Water | 1 mL | Removes proteins and salts. |
| 6. Wash 2 | Methanol | 1 mL | CRITICAL: Removes neutral lipids/phospholipids while analyte stays bound ionically. |
| 7.[1] Elution | 2% Formic Acid in Methanol | 2 x 500 µL | Acidifies to break ionic bond (COO- |
Validation Step: Spike a blank matrix with internal standard (e.g., PGE2-d4).[1] If recovery is <80% after this protocol, check the pH of the Elution solvent; it must be acidic enough (pH < 3) to neutralize the analyte.
Module 2: Chromatographic Separation
Goal: Sharpen peaks to increase height (signal) and separate from isobaric interferences.
Column Selection: The 16-phenyl group interacts strongly with standard C18, potentially leading to broad peaks.[1]
-
Recommended: Pentafluorophenyl (PFP) or C18-PFP hybrid columns.[1]
-
Why? The PFP phase engages in
interactions with the analyte's phenyl ring, offering orthogonal selectivity compared to standard hydrophobicity. This shifts the analyte away from matrix contaminants.[2]
LC Gradient Optimization
-
Mobile Phase A: Water + 0.02% Acetic Acid (Not Formic)[1]
-
Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.02% Acetic Acid[1]
-
Note: Acetic acid is weaker than formic acid, preserving the [M-H]- ion integrity better in negative mode.[1]
Caption: Workflow utilizing PFP selectivity and divert valves to isolate the analyte from suppression zones.
Module 3: Mass Spectrometry Tuning
Goal: Select the most stable precursor and intense product ions.
Analyte Properties:
-
Ionization: ESI Negative [M-H]- = 371.2 [1]
Transition Optimization Table
Avoid the common mistake of monitoring only water-loss transitions, which are noisy.
| Transition (m/z) | Type | Purpose | Collision Energy (eV) |
| 371.2 | Quantifier | Loss of 3 water molecules (High Specificity) | 20-25 |
| 371.2 | Qualifier | Cleavage of phenyl-chain (Diagnostic) | 30-35 |
| 371.2 | Monitor | Loss of single water (Often unstable) | 10-15 |
Advanced Derivatization (The "Nuclear Option"): If SNR remains poor (<10:1) due to low ionization efficiency in negative mode, use Picolinyl Derivatization .
-
Reagent: 3-picolylamine + Triphenylphosphine + Dipyridyl disulfide.[1]
-
Effect: Converts the carboxylic acid to a picolinyl amide.
-
Result: Introduces a fixed positive charge (pyridine nitrogen). You can now switch to ESI Positive Mode , often yielding a 10-50x signal increase .[1]
Module 4: Troubleshooting FAQ
Q1: My peak is splitting or tailing significantly.
-
Diagnosis: This is often a solvent mismatch. The 16-phenyl group is very hydrophobic.[1] If your sample is dissolved in 100% Methanol, it will precipitate/break through when hitting the aqueous mobile phase.
-
Fix: Reconstitute your sample in a solvent matching the starting gradient conditions (e.g., 80% Water / 20% Methanol).
Q2: I see the signal in standards, but it disappears in plasma samples.
-
Diagnosis: Matrix suppression. The phospholipids are eluting at the same time as your analyte.
-
Fix:
-
Check the "Phospholipid" transitions (m/z 184 in Pos mode) to map where the matrix elutes.
-
Switch to the MAX-SPE protocol (Module 1) to wash these away.[1]
-
Q3: The background noise is high and erratic.
-
Diagnosis: Contamination or adduct formation.
-
Fix:
Caption: Logic tree for isolating the source of signal loss (Matrix vs. Instrument).
References
-
LipidBank. (n.d.). Eicosanoid Database: this compound (Data No.[1][5] XPR1748). Retrieved from [Link][1]
-
Murphey, L. J., et al. (2004). Quantification of the major urinary metabolite of PGE2 by a liquid chromatographic/mass spectrometric assay. Analytical Biochemistry.[6][7] Retrieved from [Link]
-
Shimadzu Corporation. (2024). LC-MS/MS Common Troubleshooting Measures for Low Sensitivity. Retrieved from [Link][1]
-
Neale, J. R., & Dean, B. J. (2008).[8] Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M. Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. This compound, CAS 38315-44-5 (T84589-50mg) | Szabo-Scandic [szabo-scandic.com]
- 4. PubChemLite - C22H28O5 - Explore [pubchemlite.lcsb.uni.lu]
- 5. LipidBank - Eicosanoid [lipidbank.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
addressing off-target effects of 16-phenyl tetranor Prostaglandin E2
Topic: Troubleshooting Off-Target Effects & Experimental Optimization Compound CAS: 38315-44-5 (Primary), 54382-74-0 (Related 16-phenoxy analog often confused) Support Tier: Level 3 (Senior Application Scientist)[1][2]
Welcome to the Technical Support Center
You are accessing the advanced troubleshooting module for 16-phenyl tetranor Prostaglandin E2 (16-phenyl tetranor PGE2) . This synthetic analog is structurally modified to resist metabolic degradation by 15-hydroxy prostaglandin dehydrogenase (15-PGDH), significantly extending its half-life compared to native PGE2.[1][2]
While marketed primarily as an EP1 and EP3 receptor agonist , its utility is frequently compromised by lack of absolute specificity, particularly at supramaximal concentrations.[1] This guide addresses the "dirty" signaling profiles often observed in high-sensitivity assays and provides rigorous validation protocols.
Module 1: Receptor Selectivity & Signal Contamination
Q: I am using 16-phenyl tetranor PGE2 to study EP1-mediated smooth muscle contraction, but I see inconsistent relaxation or biphasic responses. Is the compound degrading?
A: While degradation is possible (see Module 4), the most likely cause is receptor subtype cross-reactivity .[1][2]
The Mechanism: 16-phenyl tetranor PGE2 is not a pure EP1 agonist.[1][2][3] It has high affinity for EP3 and retained (albeit lower) affinity for EP2 and EP4 .[1][2]
-
Intended Target (EP1): Couples to Gαq , mobilizing intracellular Calcium (Ca²⁺)
Contraction.[1][2] -
Primary Off-Target (EP3): Couples to Gαi , inhibiting cAMP.[1][2]
-
Secondary Off-Target (EP2/EP4): At concentrations >1 µM, it can activate Gαs , increasing cAMP
Relaxation.[1][2]
If you observe relaxation, you are likely overdosing the system and activating the Gs-coupled EP2/EP4 pathways, which functionally oppose the EP1 contractile signal.[1][2]
Diagnostic Workflow: Use the following signaling divergence to identify which receptor is actually driving your phenotype.
Figure 1: Signaling divergence.[1][2] Note that high doses can activate Gs pathways (Red), directly opposing the intended Gq effects (Green).[1]
Module 2: Validation Protocols (The "Self-Validating" System)
Q: How do I prove my observed effect is EP1-specific and not an EP3 artifact?
A: You cannot rely on the agonist alone.[2] You must construct a Negative Control Blockade experiment. If 16-phenyl tetranor PGE2 is acting via EP1, a selective EP1 antagonist must abolish the effect.[1][2][4]
Recommended Antagonists:
Experimental Protocol: Antagonist Competition Assay
| Step | Action | Technical Note |
| 1 | Prepare Cells/Tissue | Serum-starve cells for 4-12 hours to reduce basal prostaglandin levels.[1][2] |
| 2 | Pre-incubation | Treat samples with SC-51322 (1–10 µM) for 30 minutes before adding the agonist.[1][2] |
| 3 | Agonist Addition | Add 16-phenyl tetranor PGE2 at your EC80 concentration (typically 10–100 nM).[1][2] |
| 4 | Readout | Measure Calcium flux (FLIPR) or functional output. |
| 5 | Interpretation | Full Block: Confirmed EP1. Partial Block: Mixed EP1/EP3 or EP1/EP2 activity. No Block: The effect is off-target (likely EP3 or non-receptor mediated).[1][2] |
Module 3: Dose-Response & Solubility Management
Q: I see high background noise and inconsistent EC50 values between batches. What is wrong?
A: This is often a solvent artifact or hydrophobic aggregation issue.[1][2] 16-phenyl tetranor PGE2 is highly lipophilic.[1][2]
Troubleshooting Checklist:
-
The Methyl Acetate Trap:
-
Issue: This compound is typically supplied in Methyl Acetate .[1][2]
-
Risk: Methyl acetate is cytotoxic and volatile.[2] If you pipette directly from the stock vial without accounting for evaporation, your effective concentration increases over time, leading to overdosing and off-target effects.[1][2]
-
Fix: Evaporate the methyl acetate under a gentle stream of Nitrogen (N₂) and reconstitute immediately in anhydrous DMSO or Ethanol.
-
-
Aqueous Instability:
-
The "Sticky" Factor:
-
Issue: The phenyl ring increases hydrophobicity, causing the molecule to stick to plasticware (polystyrene).[2]
-
Fix: Use glass or low-binding polypropylene tips and tubes for serial dilutions.[1][2] Loss of compound to plastic results in a right-shifted dose-response curve (appearing less potent than it is).[1][2]
-
Quantitative Reference Table: Receptor Affinity Profiles Note: Ki values are approximate and context-dependent.
| Receptor Subtype | Primary Signaling | Affinity (Ki) | Functional Outcome |
| EP1 | Gq (↑ Ca²⁺) | ~10–20 nM | Smooth muscle contraction |
| EP3 | Gi (↓ cAMP) | ~1–5 nM | Inhibition of neurotransmitter release |
| EP2 | Gs (↑ cAMP) | > 1000 nM | Smooth muscle relaxation |
| EP4 | Gs (↑ cAMP) | > 500 nM | Immunomodulation / Vasodilation |
Module 4: Advanced Troubleshooting Workflow
Q: My in vivo results (hypotension) contradict my in vitro results (contraction). Why?
A: In vivo systemic administration exposes the compound to all EP receptors simultaneously.[2] While EP1 mediates vasoconstriction (pressor effect), EP2/EP4 mediate vasodilation (depressor effect).[1][2] 16-phenyl tetranor PGE2 is historically noted for hypotensive activity in certain species (e.g., dogs) despite being an EP1 agonist, likely due to:
-
Dominant EP3-mediated vasodilation in specific vascular beds.[1][2]
-
Rapid metabolic conversion to active metabolites.[2]
Decision Tree for Troubleshooting:
Figure 2: Step-by-step logic to determine if your results are artifactual or genuine.
References
-
Cayman Chemical. (n.d.).[1][2] 16-phenoxy tetranor Prostaglandin E2 Product Information. Retrieved from (Note: 16-phenoxy and 16-phenyl analogs share similar EP1/EP3 profiles and handling requirements).[1][2]
-
Johnson, M. R., et al. (1980).[1][2][6] Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2.[1][2][6][7] Prostaglandins, 20(3), 515-520.[1][2][6][7]
-
Hallinan, E. A., et al. (1993).[1][2] 8-chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid, 2-[1-oxo-3-(4-pyridinyl)propyl]hydrazide (SC-51322): A potent and selective prostaglandin E2 receptor antagonist.[1][2][5] Journal of Medicinal Chemistry. (Validation of SC-51322 as the standard control).
-
Konya, V., et al. (2013).[1][2] The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function.[1][2][3] British Journal of Pharmacology.[2] (Demonstrates the critical "off-target" EP4 activation by phenyl-trinor/tetranor analogs). [1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 38315-44-5 [chemicalbook.com]
minimizing variability in 16-phenyl tetranor Prostaglandin E2 experiments
To: Research Team From: Senior Application Scientist, Technical Support Subject: Minimizing Variability in 16-Phenyl Tetranor Prostaglandin E2 Experiments
Executive Summary
This compound (CAS 38315-44-5) is a metabolically stable synthetic analog of PGE2.[1][2][3] Unlike endogenous PGE2, which is rapidly degraded by 15-hydroxy prostaglandin dehydrogenase (15-PGDH), this analog retains potency for extended periods in biological systems. However, its increased hydrophobicity and potency introduce specific sources of experimental variability—primarily adsorption to plastics, solvent precipitation, and receptor desensitization.
This guide addresses these issues directly. It is structured to troubleshoot the "invisible" errors that cause high coefficients of variation (CV) in your data.
Part 1: Storage & Reconstitution (The Foundation)
Q: My aliquots show inconsistent activity after storage. Is -20°C sufficient? A: While -20°C is acceptable for short-term storage (<1 month), -80°C is mandatory for long-term stability. Prostaglandins are susceptible to hydrolysis and oxidation.
-
The Solvent Trap: 16-phenyl tetranor PGE2 is often shipped in methyl acetate. This solvent is highly volatile. If you store the shipping vial directly, the solvent may evaporate through the cap seal over time, altering the concentration.
-
Protocol: Evaporate the methyl acetate under a gentle stream of nitrogen (do not use a vacuum centrifuge, which can cause "bumping" and loss of material). Reconstitute immediately in anhydrous DMSO or absolute ethanol to a stock concentration of 10–100 mg/mL.
-
Vial Choice: Use glass vials with Teflon-lined caps for stock solutions. Hydrophobic prostaglandins can adsorb to polypropylene (eppendorf) tubes over long storage periods.
Q: Can I freeze aqueous working solutions? A: Never. Aqueous solutions (e.g., in PBS or media) are stable for only ~24 hours. Freezing aqueous solutions causes the prostaglandin to precipitate out of solution or adhere irreversibly to the plastic container walls upon thawing. Always prepare working solutions fresh from the organic stock.
Part 2: Experimental Design & Dosing (The Variable)
Q: I see high well-to-well variability in my dose-response curves. What is the cause? A: The most common cause is adsorption to plasticware during serial dilution. 16-phenyl tetranor PGE2 is highly lipophilic. If you perform serial dilutions in aqueous media (e.g., PBS or DMEM) using standard polystyrene or polypropylene plates, the compound will stick to the plastic walls. By the time you transfer the solution to your cells, the actual concentration is significantly lower than calculated.
The "Step-Down" Dilution Protocol: To prevent this, maintain the compound in an organic solvent for as long as possible.
Figure 1: Correct dilution workflow to prevent hydrophobic adsorption loss.
Q: What is the maximum solvent concentration my cells can tolerate? A: Keep the final DMSO or Ethanol concentration below 0.1% . Higher concentrations can permeabilize cell membranes or induce artifacts in GPCR signaling.
-
Example: If your final assay volume is 1 mL, add 1 µL of your 1000x concentrated stock.
Part 3: Biological Assay Optimization (The System)
Q: My EC50 values are shifting between experiments. How do I standardize the cell state? A: You must control for endogenous prostaglandin production and receptor desensitization .
-
Serum Starvation: Fetal Bovine Serum (FBS) contains endogenous prostaglandins that activate EP receptors, raising your baseline and masking the effect of your agonist. Starve cells in serum-free media (or 0.5% charcoal-stripped FBS) for 16–24 hours prior to stimulation.
-
COX Inhibition: To ensure the signal is purely from your exogenous 16-phenyl tetranor PGE2, treat cells with a COX inhibitor (e.g., Indomethacin, 10 µM) during the starvation period to block endogenous PGE2 synthesis.
Q: Which receptor pathway am I actually measuring? A: 16-phenyl tetranor PGE2 is a potent agonist that can activate multiple EP receptor subtypes (EP1–EP4), though it is often cited for its stability and potency. The downstream signal depends on the dominant receptor in your cell line.
| Receptor | G-Protein Coupling | Primary Readout | Recommended Assay |
| EP1 | Gq | Calcium (Ca2+) mobilization | FLIPR / Fluo-4 AM |
| EP2 | Gs | cAMP Increase | TR-FRET / ELISA |
| EP3 | Gi | cAMP Decrease | Forskolin-induced cAMP inhibition |
| EP4 | Gs | cAMP Increase | TR-FRET / ELISA |
Table 1: Signal transduction pathways for EP receptors.
Figure 2: Divergent signaling pathways activated by PGE2 analogs depending on receptor context.
Part 4: Data Analysis & References
Q: How should I normalize my data? A:
-
Baseline Subtraction: Subtract the signal from "Vehicle Control" (cells + 0.1% DMSO) to remove background noise.
-
Maximal Response: If possible, use a saturating dose of a full agonist (like PGE2 itself, if stability isn't an issue for the short assay time) to define 100% response.
-
Four-Parameter Fit: Always fit dose-response curves using a non-linear regression (4PL) model: Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X)*HillSlope)).
References
-
ChemicalBook. (2023).[1][4] this compound Properties and Stability. Link
-
Cayman Chemical. (2023). Prostaglandin E2 Product Information & Physical Properties. Link
-
Sigma-Aldrich. (2023). Prostaglandin E2 Handling and Storage. Link
-
Bratcher, P. E., & Gaggar, A. (2013).[5] Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene. PLoS ONE. Link
-
TargetMol. (2023). 16-phenyl tetranor PGE2 Compound Summary. Link
Sources
- 1. This compound | 38315-44-5 [chemicalbook.com]
- 2. WO2013049615A1 - Compounds for improved viral transduction - Google Patents [patents.google.com]
- 3. WO2017152044A1 - Compositions and methods for muscle regeneration using prostaglandin e2 - Google Patents [patents.google.com]
- 4. Advantages of PET Tube Products [xiangyiintl.com]
- 5. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]
optimizing extraction of 16-phenyl tetranor Prostaglandin E2 from tissues
Topic: Optimizing Extraction of 16-phenyl tetranor Prostaglandin E2 from Tissues Audience: Researchers, scientists, and drug development professionals.
Welcome to the Advanced Applications Support Hub. This guide addresses the specific challenges of extracting This compound (16-phenyl tetranor PGE2) from complex tissue matrices. Unlike endogenous PGE2, this synthetic analog possesses unique structural modifications (a phenyl ring at C16 and a shortened omega chain) that alter its lipophilicity and stability profile.
Use the modules below to optimize your workflow, minimize matrix interference, and maximize recovery for LC-MS/MS or ELISA quantification.
Quick Reference: Physicochemical Profile
| Property | Specification | Impact on Extraction |
| Molecule Type | Synthetic Prostanoid Analog | More stable than PGE2, but still susceptible to dehydration. |
| Lipophilicity | Higher than native PGE2 | Increased retention on C18; higher risk of adsorption to plastics. |
| pKa | ~4.9 (Carboxylic Acid) | Critical: Must be protonated (pH < 4.0) for efficient organic extraction. |
| Stability | Sensitive to Base (pH > 7.4) | Avoid alkaline conditions to prevent degradation to PGA/PGB derivatives.[1] |
Module 1: Sample Preparation & Homogenization
Q: How do I prevent analyte degradation during tissue processing?
A: While 16-phenyl tetranor PGE2 is metabolically stabilized against 15-hydroxyprostaglandin dehydrogenase (15-PGDH), it remains vulnerable to non-enzymatic chemical degradation and non-specific binding.
The "Cold-Acidic" Protocol:
-
Temperature Control: Maintain all tissues at -80°C until processing. Perform homogenization on wet ice.
-
Inhibition: Although this is a synthetic analog, endogenous enzymes (esterases) and oxidative stress can affect recovery.
-
Add:Butylated hydroxytoluene (BHT) (0.005%) to the buffer to prevent oxidative degradation.
-
Note: COX inhibitors (Indomethacin) are not required if you are solely quantifying this exogenous analog, but are necessary if you are simultaneously profiling endogenous PGE2 to prevent ex vivo artifacts.
-
-
Homogenization Buffer: Use ice-cold Phosphate Buffered Saline (PBS), pH 6.0 .
-
Why pH 6.0? It is slightly acidic to stabilize the PG ring structure but not acidic enough to precipitate proteins immediately during the grinding phase.
-
Q: Should I use glass or plastic labware?
A: Use Glass or Silanized Polypropylene. The phenyl group increases the hydrophobicity of this analog compared to native PGE2.
-
Risk: Significant loss due to adsorption onto standard polypropylene tubes.
-
Solution: Perform extraction steps in borosilicate glass tubes. If using automated liquid handlers with plastic tips, ensure they are "Low Retention" grade.
Module 2: Extraction Methodologies (Protocol Design)
Visual Workflow: Solid Phase Extraction (SPE)
Caption: Optimized SPE workflow for hydrophobic prostaglandin analogs. Acidification is critical for retention on C18 sorbents.
Q: Which extraction method yields the highest recovery: LLE or SPE?
A: For 16-phenyl tetranor PGE2, Solid Phase Extraction (SPE) is superior to Liquid-Liquid Extraction (LLE) due to the need for cleaner extracts in LC-MS analysis.
Recommended SPE Protocol (HLB or C18):
-
Conditioning: 3 mL Methanol followed by 3 mL Water.
-
Sample Pre-treatment: Adjust sample pH to 3.5 - 4.0 using dilute acetic acid or citric acid.
-
Loading: Load sample slowly (gravity flow or low vacuum).
-
Wash: 5% Methanol in water. (Removes salts and polar proteins).
-
Elution: Ethyl Acetate or Methyl Formate .
-
Optimization: Because of the phenyl ring, this analog dissolves exceptionally well in Ethyl Acetate. Avoid using 100% ACN for elution as it may co-elute lipids that cause ion suppression.
-
Q: Can I use Liquid-Liquid Extraction (LLE) if I lack SPE equipment?
A: Yes, but beware of emulsions.
-
Solvent: Ethyl Acetate (100%) or Ethyl Acetate:Hexane (50:50).
-
Protocol:
-
Acidify homogenate to pH 3.5.
-
Add 3 volumes of solvent. Vortex vigorously for 2 minutes.
-
Centrifuge at high speed (12,000 x g) to break the emulsion layer.
-
Recover the organic (upper) phase. Repeat twice.
-
Module 3: Troubleshooting Common Failures
Q: My recovery is consistently low (< 40%). What is wrong?
A: Low recovery is usually due to one of three factors. Use this diagnostic table:
| Symptom | Potential Root Cause | Corrective Action |
| Low Recovery (All Samples) | Incorrect pH during loading | Ensure sample pH is 3.0–4.0 before SPE loading. If pH > 5, the molecule is ionized and flows through the cartridge. |
| Low Recovery (High Lipid Tissue) | Matrix Shielding | Lipids in brain/adipose tissue can encapsulate the drug. Perform a hexane wash on the SPE cartridge before elution to remove neutral lipids. |
| Variable Recovery | Evaporation Loss | Prostaglandins can adhere to the walls of the tube during N2 evaporation. Rinse the tube walls with reconstitution solvent (e.g., ACN:Water) thoroughly. |
| Signal Drift in LC-MS | Ion Suppression | Phospholipids are co-eluting. Switch to Hybrid SPE-Phospholipid cartridges or add a specific phospholipid removal step. |
Q: I see multiple peaks in my chromatogram. Is the analyte degrading?
A: This is likely Isomerization , not degradation.
-
The Issue: Under strongly acidic (pH < 2) or basic (pH > 8) conditions, PGE2-type molecules undergo dehydration to form PGA2 or PGB2 analogs.
-
The Fix:
-
Never exceed pH 8.0.
-
Avoid strong mineral acids (HCl) for acidification; use Formic Acid or Citric Acid .
-
Keep evaporation temperatures below 40°C.
-
Q: LC-MS Sensitivity is poor despite good extraction.
A: Check your ionization mode.
-
Mode: Negative Electrospray Ionization (ESI-).
-
Transition: Monitor the loss of water or the specific fragmentation of the phenyl chain.
-
Mobile Phase: Use 0.02% Acetic Acid rather than Formic Acid in the mobile phase. Formic acid can sometimes suppress ionization of prostaglandins in negative mode.
References
-
Optimization of SPE for Prostaglandins: Welsh, T. N., et al. (2007).[4] "Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites." Prostaglandins & Other Lipid Mediators.[4][5][6][7]
-
Structure & Stability: Johnson, M. R., et al. (1980). "Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2."[8][9] Prostaglandins.[1][2][4][6][7][10][11]
-
General PG Extraction: Wang, Z., et al. (2017). "Targeted quantification of lipid mediators in skeletal muscles using restricted access media-based trap-and-elute liquid chromatography-mass spectrometry." Analytica Chimica Acta.
-
Troubleshooting LLE: Majors, R. E. (2020). "Tips for Troubleshooting Liquid–Liquid Extractions." LCGC International.
Sources
- 1. mpbio.com [mpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. welchlab.com [welchlab.com]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Prostaglandin E2 Exerts Biphasic Dose Response on the PreBötzinger Complex Respiratory-Related Rhythm [frontiersin.org]
- 8. Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 38315-44-5 [chemicalbook.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
validating 16-phenyl tetranor Prostaglandin E2 assay results
This guide outlines the rigorous validation of assay results for 16-phenyl tetranor Prostaglandin E2 (16-phenyl tetranor PGE2) .
Executive Summary for Researchers: 16-phenyl tetranor PGE2 is a synthetic, stable analog of PGE2, often used as an EP1/EP3 receptor agonist because it resists degradation by 15-hydroxy prostaglandin dehydrogenase (15-PGDH).[1]
-
The Challenge: Unlike endogenous PGE2, there are no commercial ELISA kits specifically validated for quantifying this synthetic analog. Standard PGE2 ELISAs typically exhibit <0.01% cross-reactivity with this molecule due to the structural modification at the ω-chain.
-
The Solution: Validation requires LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for direct quantification, or a Cross-Reactivity Validation if you are using it as a treatment and measuring endogenous PGE2.[1]
Part 1: The Validation Decision Matrix
Before beginning, determine your validation goal using the logic flow below.
Figure 1: Decision matrix for selecting the correct validation workflow based on experimental intent.
Part 2: Validating LC-MS/MS Quantification (The Gold Standard)
If you are measuring the concentration of 16-phenyl tetranor PGE2 (e.g., in plasma or media), you must validate a custom LC-MS/MS method.[1]
Method Development Parameters
-
Column Selection: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex).[1]
-
Mobile Phase: Acidified water/acetonitrile gradients (0.1% Formic Acid) are standard to ensure protonation of the carboxylic acid for negative mode ESI.[1]
-
Internal Standard (IS): Use PGE2-d4 or 16,16-dimethyl PGE2 (if chromatographically resolvable).[1] Crucial: Do not use non-deuterated PGE2 as an IS, as it is naturally present in biological samples.
Comparison: LC-MS/MS vs. ELISA
| Feature | LC-MS/MS (Targeted) | Standard PGE2 ELISA |
| Target Analyte | 16-phenyl tetranor PGE2 | Endogenous PGE2 only |
| Specificity | High (Mass/Charge + Retention Time) | Low (Antibody affinity) |
| Cross-Reactivity | Negligible (Separated by RT) | <0.01% for this analog [1] |
| Sensitivity (LLOQ) | ~1–10 pg/mL (instrument dependent) | ~15 pg/mL |
| Matrix Effect | High (Requires correction) | Moderate (Requires dilution) |
Core Validation Protocol (LC-MS/MS)
Objective: Confirm the assay measures the drug accurately in the specific biological matrix (e.g., plasma).[1]
Step 1: Matrix Effect & Recovery (Spike-and-Recovery) [1]
-
Preparation: Collect "Blank" matrix (e.g., plasma from untreated subjects).[1]
-
Spiking:
-
Calculation:
-
Acceptance Criteria: MF should be consistent (CV < 15%).[1] RE should be > 70% for reliable quantification.[1]
Step 2: Linearity & LLOQ
-
Construct a 6-point calibration curve (e.g., 10 pg/mL to 1000 pg/mL).
-
LLOQ (Lower Limit of Quantification): The lowest point where signal-to-noise ratio (S/N) is ≥ 10:1 and precision (CV) is ≤ 20%.[1]
Part 3: Validating ELISA Cross-Reactivity (The Interference Check)
If you are treating cells with 16-phenyl tetranor PGE2 and measuring endogenous PGE2 production, you must prove your drug does not artificially inflate the ELISA signal.
The "False Positive" Trap
Most commercial PGE2 antibodies (e.g., from Cayman Chemical or Enzo) are monoclonal and highly specific.[1] However, at high pharmacological doses (e.g., 10 µM treatment), even 0.01% cross-reactivity can generate a false signal of ~350 pg/mL PGE2, ruining your data.[1]
Validation Protocol: The "Mock Treatment" Test
Objective: Determine the "Background Noise" generated by your drug in the ELISA.
-
Prepare Media: Use the exact cell culture media (with FBS/supplements) used in your experiment.
-
Spike Series: Create a concentration curve of 16-phenyl tetranor PGE2 only (No cells, no endogenous PGE2).
-
Concentrations: 0 (Vehicle), 10 nM, 100 nM, 1 µM, 10 µM.[1]
-
-
Run ELISA: Process these samples exactly as if they were experimental samples.
-
Analyze Results:
-
If the ELISA reads "0 pg/mL" (or < LLOQ) for all spikes: Validated. No interference.[1]
-
If the ELISA reads a dose-dependent signal: You have cross-reactivity.
-
-
Correction: If interference exists, you must subtract the "Mock Treatment" OD value from your experimental samples, though switching to LC-MS/MS is recommended.
Part 4: Sample Preparation Workflow (Solid Phase Extraction)[1]
Whether using LC-MS or ELISA, prostaglandins are lipids and require clean extraction to remove proteins and salts.
Figure 2: Optimized Solid Phase Extraction (SPE) workflow for Prostaglandin analogs.[1]
Technical Note on Extraction:
-
Why Acidify? Prostaglandins are weak acids (pKa ~4.5).[1] Lowering pH to ~4.0 ensures they are uncharged (protonated), allowing them to bind to the hydrophobic C18 SPE column.[1]
-
Avoid Plastic: Prostaglandins can stick to certain plastics.[1] Use glass or high-quality polypropylene and elute with organic solvents (Ethyl Acetate) to ensure full recovery.[1]
References
-
Cayman Chemical. (2023).[1] Prostaglandin E2 ELISA Kit - Monoclonal (Item No. 514010) Technical Datasheet.[1]Link
-
Fabian, J., & Lehr, M. (2025).[1] Quantitative profiling of lipid mediators in sperm cells through on-line dilution on-line polymer matrix based solid phase extraction liquid chromatography with mass spectrometric detection.[2] Analytical Methods.[1][3][4][5][6][7][8][9][10][11][12][13] Link
-
Wang, Y., et al. (2017).[1] Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA. Bioanalysis.[1][3][6][7][8][10][13] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Cayman Chemical Prostaglandin E2 ELISA Kit - Monoclonal, 96 solid wells, | Fisher Scientific [fishersci.com]
- 5. Prostaglandin E2 Parameter Assay Kit (KGE004B) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. caymanchem.com [caymanchem.com]
- 9. WO2017152044A1 - Compositions and methods for muscle regeneration using prostaglandin e2 - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis: 16-Phenyl Tetranor Prostaglandin E2 versus Native PGE2
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid mediators, Prostaglandin E2 (PGE2) stands as a pivotal signaling molecule, orchestrating a diverse array of physiological and pathological processes. Its therapeutic potential, however, is often curtailed by rapid metabolic inactivation. This has spurred the development of synthetic analogs designed for enhanced stability and, in some cases, receptor selectivity. Among these is 16-phenyl tetranor Prostaglandin E2, a metabolically stable analog of PGE2. This guide provides a detailed comparative analysis of the efficacy of 16-phenyl tetranor PGE2 versus its parent compound, PGE2, grounded in available experimental data.
Introduction: The Rationale for Synthetic PGE2 Analogs
Prostaglandin E2, a product of the cyclooxygenase (COX) pathway, exerts its pleiotropic effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1] These receptors, upon activation, trigger divergent intracellular signaling cascades, leading to a wide range of cellular responses. However, the therapeutic utility of exogenous PGE2 is significantly hampered by its short biological half-life, as it is rapidly metabolized in circulation.[2] This metabolic instability necessitates the development of synthetic analogs like 16-phenyl tetranor PGE2, which are designed to resist enzymatic degradation, thereby offering a prolonged duration of action and potentially altered receptor interaction profiles.
Mechanism of Action and Receptor Signaling
Both PGE2 and its synthetic analog, 16-phenyl tetranor PGE2, are presumed to exert their biological effects through the same family of EP receptors. The differential efficacy between the two molecules arises from variations in their binding affinities for these receptors and their subsequent ability to initiate downstream signaling.
PGE2 Signaling Pathways:
-
EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels ([Ca2+]i), typically resulting in smooth muscle contraction.[1]
-
EP2 Receptor: Coupled to Gs proteins, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activation, often mediating smooth muscle relaxation and immunomodulatory effects.[3]
-
EP3 Receptor: Primarily coupled to Gi proteins, it inhibits adenylyl cyclase, causing a decrease in intracellular cAMP. It has multiple splice variants that can also couple to other G proteins.[1]
-
EP4 Receptor: Also coupled to Gs proteins, it increases intracellular cAMP levels and is involved in a wide range of processes including inflammation, bone remodeling, and cardiovascular function.[3]
Sources
- 1. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EP Receptor Activation: The Contrasting Profiles of Sulprostone and 16-phenyl tetranor Prostaglandin E2
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Prostaglandin E2 (PGE2) is a master regulator in mammalian physiology, orchestrating a vast and often contradictory array of biological processes, from inflammation and pain to blood pressure control and uterine contraction. This functional diversity is achieved through its interaction with a family of four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor subtype, upon binding PGE2, initiates a unique intracellular signaling cascade, allowing for exquisitely tailored physiological responses.
For researchers, synthetic PGE2 analogs are indispensable tools for dissecting these pathways and developing targeted therapeutics. The choice of analog is critical, as subtle structural modifications can dramatically shift receptor selectivity, transforming a potent contractile agent into a powerful vasodilator. This guide provides an in-depth comparison of two such analogs: sulprostone, a well-characterized EP3/EP1-selective agonist, and 16-phenyl tetranor Prostaglandin E2, an analog known primarily for its distinct hypotensive effects, which suggests a contrasting receptor activation profile. We will explore their known and inferred mechanisms, present the quantitative data that defines their activity, and provide the detailed experimental frameworks required to perform such a characterization in your own laboratory.
The Prostaglandin EP Receptor Family: Four Pathways to Diverse Functions
The four EP receptors are the primary conduits for PGE2 signaling. Their distinct G-protein coupling preferences are the foundation of their diverse functional outputs.
-
EP1 Receptor: Couples to Gαq, initiating the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC). Functionally, this pathway is often associated with smooth muscle contraction.[1]
-
EP2 Receptor: Couples to Gαs, which activates adenylyl cyclase (AC), leading to a rise in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway typically mediates smooth muscle relaxation and vasodilation.[2]
-
EP3 Receptor: This is the most complex subtype, with multiple splice isoforms. It primarily couples to Gαi, which inhibits adenylyl cyclase and decreases intracellular cAMP levels. This action often antagonizes Gαs-mediated signaling and can lead to smooth muscle contraction.[1]
-
EP4 Receptor: Like EP2, the EP4 receptor couples to Gαs to increase cAMP levels, promoting vasodilation and relaxation. It also engages alternative pathways, such as the PI3K/Akt pathway, contributing to its roles in immune modulation and tissue repair.[3]
Below is a diagram illustrating these canonical signaling pathways.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cultured cells (e.g., HEK293 or CHO) stably expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4). Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2), and serial dilutions of the unlabeled test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation. [4]
cAMP Second Messenger Assay (For EP2, EP3, EP4 Potency)
This functional assay measures the ability of a compound to stimulate (via EP2/EP4) or inhibit (via EP3) the production of cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method.
Experimental Workflow:
Step-by-Step Protocol:
-
Cell Plating: Seed cells expressing the EP1 receptor into a black, clear-bottom 96- or 384-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) and often probenecid (to prevent dye leakage). Incubate for 30-60 minutes at 37°C. 3[3]. Compound Injection and Reading: Place the assay plate into a kinetic fluorescence plate reader (e.g., a FlexStation or FDSS). The instrument will measure a baseline fluorescence, then automatically inject serial dilutions of the test compound into the wells while continuously measuring the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence intensity after compound addition is proportional to the amount of intracellular calcium released. Plot the change in fluorescence (peak - baseline) against the log of compound concentration and fit the curve to determine the EC50.
By systematically applying these three assays, researchers can build a comprehensive and quantitative profile of any novel prostaglandin analog, moving beyond inference to establish a definitive mechanism of action and enabling its confident use as a selective tool for exploring EP receptor biology.
References
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2020). Bio-protocol. Available at: [Link]
-
Distinct Roles of Central and Peripheral Prostaglandin E 2 and EP Subtypes in Blood Pressure Regulation. (2012). American Journal of Hypertension. Available at: [Link]
-
The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure. (2001). The Journal of Clinical Investigation. Available at: [Link]
-
Prostaglandin E2–Induced Aldosterone Release Is Mediated by an EP2 Receptor. (1995). Hypertension. Available at: [Link]
-
Antihypertensive effects of selective prostaglandin E2 receptor subtype 1 targeting. (2005). Journal of Clinical Investigation. Available at: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. Available at: [Link]
-
Prostaglandin E2 receptor distribution and function in the gastrointestinal tract. (2006). British Journal of Pharmacology. Available at: [Link]
-
Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2. (1980). Prostaglandins. Available at: [Link]
-
How to run a cAMP HTRF assay. (2024). YouTube. Available at: [Link]
-
Calcium Flux Assays. Eurofins Discovery. Available at: [Link]
-
The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation. (2014). PLoS One. Available at: [Link]
Sources
- 1. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP receptor subtypes implicated in the PGE2-induced sensitization of polymodal receptors in response to bradykinin and heat - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of 16-phenyl tetranor Prostaglandin E2 measurement techniques
This guide provides an in-depth technical cross-validation of measurement techniques for 16-phenyl tetranor Prostaglandin E2 (16-phenyl tetranor PGE2).[1]
Executive Summary for Decision Makers: 16-phenyl tetranor PGE2 is a synthetic, metabolically stable analog of PGE2, primarily used as an EP1 and EP3 receptor agonist. Unlike endogenous PGE2, there are no reliable, commercially available "off-the-shelf" ELISA kits specifically validated for this distinct analyte. [1]
-
The Recommendation: LC-MS/MS is the mandatory gold standard for quantification.
-
The Risk: Using standard PGE2 ELISA kits will result in false negatives due to low cross-reactivity (<0.01%) or false positives if the matrix contains high levels of endogenous prostaglandins.[1]
The Challenge: Structural Specificity & Stability
To measure 16-phenyl tetranor PGE2, one must distinguish it from endogenous PGE2. The structural modification—the addition of a phenyl ring and the removal of four carbons (tetranor) at the
Pathway & Structural Logic
The following diagram illustrates the structural divergence and why standard metabolic enzymes (and antibodies) fail to recognize the analog.
Caption: Structural modification of 16-phenyl tetranor PGE2 prevents rapid degradation by 15-PGDH, allowing sustained EP1/EP3 activation.[1]
Technique 1: LC-MS/MS (The Gold Standard)[1]
Verdict: The only viable method for pharmacokinetic (PK) or quantitative pharmacodynamic (PD) studies.[1]
Principle & Causality
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies on mass-to-charge (m/z) filtration.[1] Since 16-phenyl tetranor PGE2 (MW ~372.[1]5) differs in mass from PGE2 (MW 352.5), MS/MS provides absolute specificity.[1] Negative Electrospray Ionization (ESI-) is required due to the carboxylic acid group.[1]
Experimental Protocol (Self-Validating)
A. Sample Preparation (Solid Phase Extraction) Why: Direct protein precipitation is insufficient due to ion suppression from phospholipids.[1]
-
Acidification: Adjust sample (plasma/media) pH to 3.0 using 1M Formic Acid.[1] Causality: Protonates the carboxylic acid, increasing hydrophobicity for SPE retention.
-
SPE Cartridge: Use HLB (Hydrophilic-Lipophilic Balanced) or C18 cartridges.[1]
-
Wash: 5% Methanol in water (removes salts).[1]
-
Elution: 100% Ethyl Acetate or Methanol.
-
Reconstitution: Dry under
and reconstitute in Mobile Phase A/B (50:50).
B. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm) or Phenyl-Hexyl (superior for separating isomers).[1]
-
Mobile Phase:
-
Ionization: ESI Negative Mode (
).[1][2][3]
C. MRM Transitions (The "Fingerprint") The precursor ion is m/z 371.2 .[1] You must monitor specific product ions to ensure you are not measuring background noise.[1]
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Mechanism |
| 16-phenyl tetranor PGE2 | 371.2 | 353.2 | 25 | 18 | Loss of |
| 16-phenyl tetranor PGE2 | 371.2 | 309.2 | 25 | 24 | Loss of |
| PGE2-d4 (Internal Std) | 355.2 | 337.2 | 25 | 18 | Loss of |
Note: Since deuterated 16-phenyl tetranor PGE2 is rarely available, use PGE2-d4 as the Internal Standard (IS).[1] You must calculate the Relative Response Factor (RRF).
Validation Checkpoints
-
Linearity:
over 10 pg/mL to 10 ng/mL.[1] -
Recovery: Spike pure standard into matrix. Recovery must be 85-115%.
-
Matrix Effect: Compare slope of standard curve in solvent vs. matrix. If deviation >20%, use matrix-matched calibration.
Technique 2: ELISA (The "Trap")[1]
Verdict: Not Recommended for quantification. Useful only for qualitative screening if a custom antibody is generated.
The Cross-Reactivity Problem
Commercial PGE2 ELISA kits (e.g., Cayman Chemical, Enzo) utilize monoclonal antibodies raised against the specific geometry of PGE2.[1]
-
Data Reality: Most PGE2 antibodies exhibit <0.01% cross-reactivity with 16-phenyl tetranor PGE2.
-
Consequence: You would need massive concentrations of the analog to generate a signal, rendering the assay useless for physiological measurements.
When to Use ELISA?
Only proceed if you:
-
Custom Development: Contract a lab to raise antibodies specifically against the phenyl-tetranor hapten.
-
High-Concentration QC: If checking bulk purity of the drug substance (mg/mL range) where low sensitivity is acceptable (though HPLC-UV is preferred here).
Comparative Analysis: LC-MS/MS vs. ELISA
The following table contrasts the performance for this specific analyte.
| Feature | LC-MS/MS (Recommended) | Standard PGE2 ELISA |
| Specificity | Absolute (Mass-based discrimination) | Poor/Fail (Antibody does not bind) |
| Sensitivity (LLOQ) | ~5–10 pg/mL | N/A (Due to lack of binding) |
| Throughput | Moderate (10 mins/sample) | High (96 samples/plate) |
| Start-up Cost | High (Equipment) | Low (Kit cost) |
| Matrix Tolerance | High (with SPE cleanup) | Low (Interference prone) |
Experimental Workflow: The "Golden Dataset"
To generate publication-grade data, follow this integrated workflow. Do not rely on a single injection; use the "Bracketed Calibration" method.
Caption: Validated workflow for 16-phenyl tetranor PGE2 quantification ensuring matrix normalization via Internal Standard.
References
-
Schmidt, R., et al. (2005).[1] "LC-MS/MS-analysis of prostaglandin E2 and D2 in microdialysis samples of rats." Journal of Chromatography B. (Foundational method for PGE2-like extraction).[1] Available at: [Link]
-
Wang, Y., et al. (2014).[1] "Simultaneous quantification of prostaglandins... by LC-MS/MS." Prostaglandins & Other Lipid Mediators.[1][4][5][6][7] (Validation of negative ESI for prostaglandins). Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uab.edu [uab.edu]
- 5. waters.com [waters.com]
- 6. biomarker.hu [biomarker.hu]
- 7. The Phenotypical and Functional Effect of PGE2 on Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 16-Phenyl Tetranor PGE2 and 16,16-Dimethyl PGE2: A Guide for Researchers
In the landscape of prostaglandin E2 (PGE2) analog research, the selection of the appropriate tool compound is paramount to the success and reproducibility of experimental outcomes. This guide provides a detailed comparative analysis of two widely utilized, yet distinct, PGE2 analogs: 16-phenyl tetranor PGE2 and 16,16-dimethyl PGE2. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their molecular profiles, pharmacodynamics, and functional effects, supported by experimental data and protocols to aid in informed decision-making for future research endeavors.
Introduction: The Rationale for Stable PGE2 Analogs
Prostaglandin E2 is a principal mediator in a myriad of physiological and pathological processes, including inflammation, pain, fever, and tissue homeostasis.[1] Its therapeutic potential is, however, limited by its rapid in vivo metabolism, primarily through oxidation of the 15-hydroxyl group. To overcome this limitation, chemically modified, stable analogs have been developed. Among these, 16-phenyl tetranor PGE2 and 16,16-dimethyl PGE2 have emerged as valuable research tools due to their enhanced metabolic stability. This guide will dissect the key differences between these two analogs, moving beyond their shared stability to explore their unique pharmacological profiles.
Molecular Profiles: Structural Modifications Conferring Unique Properties
The distinct biological activities of 16-phenyl tetranor PGE2 and 16,16-dimethyl PGE2 stem from their specific structural modifications compared to the parent PGE2 molecule.
-
16-Phenyl Tetranor PGE2: This analog is characterized by the substitution of the terminal portion of the omega side chain with a phenyl group and a shortening of the chain (tetranor). This modification significantly increases its metabolic stability and confers a distinct receptor interaction profile.
-
16,16-Dimethyl PGE2: In this analog, two methyl groups are added at the C-16 position. This steric hindrance at the site of enzymatic oxidation effectively prevents its metabolic inactivation, leading to a prolonged half-life in vivo.[2]
Pharmacodynamics: A Tale of Two Receptor Interaction Profiles
The biological effects of PGE2 and its analogs are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways, and the specific receptor activation profile of an analog dictates its ultimate physiological effect.
| Feature | 16-Phenyl Tetranor PGE2 | 16,16-Dimethyl PGE2 |
| Primary Known In Vivo Effect | Potent hypotensive agent | Hematopoietic stem cell regulation, radioprotective agent |
| Metabolic Stability | High, due to phenyl substitution | High, due to dimethyl substitution at C-16 |
| EP Receptor Profile (Qualitative) | Information is limited; structurally similar compounds suggest potential for EP1 and EP4 activity. | Broad-spectrum agonist on most EP receptor subtypes, with well-documented activity at EP2 and EP4. |
| EP2 Receptor Affinity (Kd) | Data not available. | ~1 nM |
It is a critical point to note that the complete EP receptor binding profile for 16-phenyl tetranor PGE2 is not well-documented in publicly accessible literature. Researchers should exercise caution when interpreting its effects and consider empirical determination of its receptor activity in their specific experimental system.
Signaling Pathways
The differential activation of EP receptors by these analogs leads to distinct downstream signaling cascades.
PGE2 Receptor Signaling Pathways
Comparative In Vitro and In Vivo Effects
The distinct receptor profiles of these analogs translate to different biological activities.
-
16-Phenyl Tetranor PGE2: The most prominent reported in vivo effect of this analog is its potent hypotensive activity, suggesting a primary role in regulating vascular tone.[3] Its effects on other physiological systems are less well-characterized.
-
16,16-Dimethyl PGE2: This analog has been extensively studied for its role in promoting the proliferation and self-renewal of hematopoietic stem cells.[4] It has also demonstrated significant radioprotective effects, mitigating the damage to hematopoietic tissues following radiation exposure.[2]
Experimental Protocols
To aid researchers in the direct comparison of these or other PGE2 analogs, we provide the following detailed, self-validating experimental protocols.
Protocol: Competitive Radioligand Binding Assay for EP Receptors
This protocol allows for the determination of the binding affinity (Ki) of a test compound for a specific EP receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).
-
[3H]-PGE2 (radioligand).
-
Test compounds: 16-phenyl tetranor PGE2 and 16,16-dimethyl PGE2.
-
Non-labeled PGE2 (for determination of non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and non-labeled PGE2.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]-PGE2 (typically at its Kd concentration), and varying concentrations of the test compound or non-labeled PGE2.
-
Initiate the binding reaction by adding the cell membranes (containing the EP receptors) to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: cAMP Measurement Assay for EP2/EP4 Receptor Activation
This protocol determines the functional potency (EC50) of a test compound in activating Gs-coupled receptors like EP2 and EP4.
Materials:
-
A cell line expressing the EP2 or EP4 receptor (e.g., HEK293 or CHO cells).
-
Test compounds: 16-phenyl tetranor PGE2 and 16,16-dimethyl PGE2.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Seed the cells in a 96-well plate and grow to confluency.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor and incubate for a short period.
-
Add serial dilutions of the test compounds or forskolin to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC50 (concentration of agonist that produces 50% of the maximal response) is determined using a sigmoidal dose-response curve fit.
Comparative Experimental Workflow
Summary and Recommendations
The choice between 16-phenyl tetranor PGE2 and 16,16-dimethyl PGE2 should be guided by the specific research question and the desired pharmacological profile.
-
16,16-Dimethyl PGE2 is a well-characterized, broad-spectrum EP receptor agonist with demonstrated efficacy in models of hematopoiesis and radioprotection. Its activity at EP2 and EP4 receptors is particularly well-documented. It is the compound of choice for studies aiming to mimic the broad effects of PGE2 with enhanced stability, particularly in the context of stem cell biology and tissue regeneration.
-
16-Phenyl Tetranor PGE2 is a metabolically stable analog with potent hypotensive effects. Its pharmacology at the EP receptor level is less defined, and researchers should be aware of this knowledge gap. It may be a suitable tool for investigating the role of prostaglandins in cardiovascular regulation, but its use in other systems should be preceded by careful characterization of its activity on the relevant EP receptors.
References
-
Langevin, C. L., et al. (2024). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates. Radiation Research, 201(1), 7-18. [Link]
-
North, T. E., et al. (2007). Prostaglandin E2 regulates vertebrate haematopoietic stem cell homeostasis. Nature, 447(7147), 1007–1011. [Link]
-
Medeiros, R., & Laflamme, C. (2013). The complex role of prostaglandin E2-EP receptor signaling in wound healing. Journal of Cellular Signaling, 1(1), 103. [Link]
-
Sheng, H., et al. (2018). Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review). Oncology Reports, 40(2), 559-569. [Link]
-
van der Wijk, A. E., et al. (2013). The Multiple Faces of Prostaglandin E2 G-Protein Coupled Receptor Signaling during the Dendritic Cell Life Cycle. International Journal of Molecular Sciences, 14(4), 6542–6563. [Link]
-
Nasrallah, R., et al. (2014). PGE2-EP receptor signaling pathways. ResearchGate. [Link]
-
Johnson, M. R., et al. (1980). Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2. Prostaglandins, 20(3), 515-520. [Link]
-
Singh, R. K., et al. (2006). Prostaglandin E2 receptor distribution and function in the gastrointestinal tract. British Journal of Pharmacology, 149(3), 237-247. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 16-PHENYL TETRANOR PROSTAGLANDIN E2 | 38315-44-5 [chemicalbook.com]
- 4. uh-ir.tdl.org [uh-ir.tdl.org]
Validating the Specificity of 16-Phenyl Tetranor Prostaglandin E2: A Comparative Guide
Executive Summary & Technical Context[1][2][3][4]
The validation of 16-phenyl tetranor Prostaglandin E2 (CAS 38315-44-5) presents a unique pharmacological challenge. Unlike its close structural relative 17-phenyl trinor PGE2 (a well-characterized EP1/EP3 agonist) or Sulprostone (16-phenoxy tetranor PGE2, an EP3/EP1 agonist), 16-phenyl tetranor PGE2 has historically been distinguished by its tissue-selective hypotensive activity and metabolic stability.
This distinct biological profile—potent hypotension without the typical smooth muscle spasmogenic activity of EP1 agonists—suggests a signaling bias toward EP2 or EP4 receptors (Gs-coupled/vasodilatory) rather than EP1 or EP3 (Gq/Gi-coupled/vasoconstrictive).
This guide provides a rigorous experimental framework to validate this specificity, distinguishing true receptor activation from off-target noise or metabolite interference.
The "Phenyl-Analog" Specificity Matrix
| Compound | Primary Receptor Affinity | G-Protein Coupling | Physiological Effect |
| 16-phenyl tetranor PGE2 | Putative EP2/EP4 (Requires Validation) | Gs (cAMP ↑) | Hypotension (Vasodilation) , Bronchodilation |
| 17-phenyl trinor PGE2 | EP1 > EP3 | Gq / Gi | Smooth Muscle Contraction |
| Sulprostone | EP3 > EP1 | Gi / Gq | Uterine Contraction, Anti-secretory |
| Butaprost | EP2 (Selective) | Gs | Relaxation, IOP reduction |
| PGE2 (Native) | EP1, EP2, EP3, EP4 | Mixed | Mixed (Context dependent) |
Mechanistic Validation Framework
To validate 16-phenyl tetranor PGE2, one must prove it activates the cAMP-dependent pathway (EP2/EP4) while failing to mobilize calcium (EP1) or inhibit cAMP (EP3).
Diagram 1: Divergent Signaling Pathways & Validation Nodes
Caption: Differential signaling pathways for PGE2 receptors. Validation of 16-phenyl tetranor PGE2 requires confirming the Gs-cAMP axis while excluding Gq-Calcium and Gi activity.
Experimental Protocols
Protocol A: Functional Gs-Coupling Assay (cAMP Quantification)
Objective: Confirm agonist activity at EP2/EP4 receptors. System: HEK293 cells stably expressing human EP2 or EP4 (available from commercial vendors) or primary vascular smooth muscle cells (VSMCs).
-
Cell Preparation:
-
Seed cells at 10,000 cells/well in a 384-well plate.
-
Incubate overnight in serum-free media containing 500 µM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
-
-
Agonist Treatment:
-
Prepare a concentration-response curve for 16-phenyl tetranor PGE2 (100 pM to 10 µM).
-
Positive Control: Butaprost (EP2 specific) or PGE2.
-
Negative Control: Vehicle (DMSO < 0.1%).
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or HTRF kit.
-
-
Validation Step (Antagonist Challenge):
-
Pre-incubate cells for 15 minutes with PF-04418948 (Selective EP2 antagonist, 1 µM) or L-161,982 (EP4 antagonist).
-
Success Criteria: The cAMP signal induced by 16-phenyl tetranor PGE2 must be significantly attenuated by one of these antagonists.
-
Protocol B: Counter-Screen for EP1 (Calcium Mobilization)
Objective: Ensure the compound does not activate the constrictor EP1 receptor, distinguishing it from 17-phenyl trinor PGE2.
-
Dye Loading:
-
Load EP1-expressing cells (e.g., CHO-Gα16-EP1) with Fluo-4 AM (calcium indicator) for 45 minutes.
-
-
Baseline Measurement:
-
Measure baseline fluorescence (Ex 488nm / Em 525nm) on a kinetic plate reader (e.g., FLIPR).
-
-
Injection:
-
Inject 16-phenyl tetranor PGE2 (1 µM).
-
Positive Control: 17-phenyl trinor PGE2 (1 µM) or Sulprostone.
-
-
Analysis:
-
Success Criteria: The Positive Control should elicit a sharp transient calcium spike. 16-phenyl tetranor PGE2 should show no significant change over baseline.
-
Protocol C: Physiological Specificity (Organ Bath Vasorelaxation)
Objective: Verify "tissue-selective hypotension" in a complex biological system.
-
Tissue: Isolated Guinea Pig Trachea (EP2 relaxant) or Rat Aorta (EP4 relaxant).
-
Pre-contraction: Induce stable tone with Histamine (10 µM) or Methacholine.
-
Dosing: Cumulative addition of 16-phenyl tetranor PGE2 (1 nM - 1 µM).
-
Comparison:
-
Run parallel strips with Sulprostone (Should cause further contraction or no relaxation).
-
Run parallel strips with Butaprost (Should cause relaxation).
-
-
Data Output: Plot % Relaxation vs. Log[Concentration].
Troubleshooting & Data Interpretation
Differentiating "Phenyl" Analogs
A common failure mode is the confusion between 16-phenyl and 17-phenyl analogs.
-
If you see Calcium Mobilization: You likely have 17-phenyl trinor PGE2 or the compound has degraded/oxidized.
-
If you see no cAMP but potent hypotension in vivo: Consider DP receptor cross-reactivity (PGD2 receptor), although less likely with this structure.
Diagram 2: Validation Decision Tree
Caption: Decision tree for interpreting functional assay results. A validated 16-phenyl tetranor PGE2 hit must follow the path: cAMP Increase -> Blocked by Antagonist.
References
-
Johnson, M. R., et al. (1980). "Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2."[1] Prostaglandins, 20(3), 515-520.[1]
-
Cayman Chemical. "this compound Product Information." (Note: Verify CAS 38315-44-5 for specific analog).
-
Kiriyama, M., et al. (1997). "Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells." British Journal of Pharmacology, 122(2), 217-224.
-
IUPHAR/BPS Guide to Pharmacology. "Prostanoid Receptors: EP2."
-
Tocris Bioscience. "Prostanoid Receptor Agonists and Antagonists Guide."
Sources
A Comparative Guide to the In Vitro and In Vivo Pharmacology of 16-Phenyl Tetranor Prostaglandin E2
This guide provides a detailed comparison of the in vitro and in vivo pharmacological data for 16-phenyl tetranor Prostaglandin E2 (PGE2), a synthetic and metabolically stable analog of the endogenous signaling molecule Prostaglandin E2. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer insights into the translational pharmacology of this potent prostanoid.
Introduction: The Significance of Prostaglandin E2 Analogs
Prostaglandin E2 is a pivotal lipid mediator involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] Its pleiotropic effects are mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4, each linked to different intracellular signaling cascades.[1] The therapeutic potential of targeting the PGE2 pathway is immense, yet the clinical utility of native PGE2 is hampered by its rapid metabolism. This has driven the development of synthetic analogs like 16-phenyl tetranor PGE2, which exhibit enhanced stability and, in some cases, receptor selectivity, making them valuable tools for research and potential therapeutic agents.
The core objective of this guide is to bridge the gap between laboratory findings and whole-organism responses by critically evaluating and comparing the in vitro receptor interactions and cellular effects of 16-phenyl tetranor PGE2 with its observed physiological effects in vivo. Understanding this relationship is paramount for predicting clinical efficacy and potential side effects.
Mechanism of Action: The Prostaglandin E2 Signaling Cascade
16-phenyl tetranor PGE2, as an analog of PGE2, is presumed to exert its biological effects by binding to and activating one or more of the four EP receptors. The downstream consequences of receptor activation are diverse and cell-type specific.
-
EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels, typically mediating contractile responses in smooth muscle.
-
EP2 and EP4 Receptors: Both are coupled to Gs proteins and their activation stimulates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. This pathway is often associated with smooth muscle relaxation and immunomodulatory effects.
-
EP3 Receptor: This receptor has multiple splice variants and primarily couples to Gi proteins, inhibiting adenylyl cyclase and decreasing cAMP levels. It can also couple to Gq, increasing intracellular calcium.
The specific affinity and potency of 16-phenyl tetranor PGE2 at each of these receptors will dictate its overall pharmacological profile.
Caption: PGE2 receptor signaling pathways.
In Vitro Data: Unraveling Receptor Interactions
A comprehensive search of the available scientific literature did not yield specific quantitative in vitro data, such as receptor binding affinities (Ki/Kd) or functional potencies (EC50/IC50), for this compound at the individual EP receptors.
However, structure-activity relationship (SAR) studies on related phenyl-substituted prostaglandin analogs provide some predictive insights. For instance, modifications to the omega-tail of PGE2, such as the introduction of a phenyl ring, can significantly influence receptor affinity and potency.[2] One study on the human EP1 receptor examined a series of prostanoid analogs and noted that the presence of a phenyl ring commencing at the former C-18 position, as seen in 16-phenoxy and 17-phenyl compounds, has a significant positive influence on activity.[2][3] While this suggests that 16-phenyl tetranor PGE2 may have considerable activity at the EP1 receptor, empirical data is required for confirmation and to understand its full receptor profile.
For a closely related compound, 17-phenyl trinor PGE2 , which is also an EP1 receptor agonist, it has been shown to augment bradykinin responses at high concentrations (0.1 and 1 µM) in an in vitro canine testis-spermatic nerve preparation.[4] This same compound also augmented heat responses, suggesting some activity at the EP2 receptor at higher concentrations.[4] This highlights the potential for cross-reactivity among EP receptors for phenyl-substituted analogs.
Given the potent in vivo effects of 16-phenyl tetranor PGE2, it is highly probable that it acts as a potent agonist at one or more of the EP receptors. The hypotensive effects observed in vivo are often mediated by EP2 and EP4 receptors, which cause vasodilation, while bronchoconstriction can be influenced by multiple EP receptors depending on the species and tissue.
In Vivo Data: Assessing Physiological Responses
In contrast to the limited in vitro data, there is clear comparative in vivo data available for 16-phenyl tetranor PGE2. These studies highlight its enhanced potency and metabolic stability compared to the parent compound, PGE2.
Comparative Summary of In Vivo Activity
| Compound | Assay | Animal Model | Potency Comparison | Reference |
| 16-phenyl tetranor PGE2 | Hypotension | Dog | 5 times more potent than PGE2 | [1] |
| 16-phenyl tetranor PGE2 | Inhibition of Histamine-induced Bronchoconstriction | Guinea Pig | Comparable to PGE2 | [1] |
Detailed In Vivo Findings
Hypotensive Effects in Dogs:
In anesthetized dogs, intravenous administration of 16-phenyl tetranor PGE2 at a dose of 0.1 µg/kg resulted in a hypotensive response that was five times greater than that produced by the same dose of PGE2.[1] This pronounced effect on blood pressure suggests potent activity on vascular smooth muscle, likely mediated through the vasodilatory EP2 and/or EP4 receptors. The enhanced potency is also indicative of the compound's increased metabolic stability, allowing for a longer duration of action at the receptor sites.
Bronchodilatory Effects in Guinea Pigs:
In conscious guinea pigs, 16-phenyl tetranor PGE2 demonstrated a capacity to inhibit histamine-induced bronchoconstriction that was comparable to that of PGE2.[1] This suggests that the structural modifications in 16-phenyl tetranor PGE2 do not diminish its activity at the relevant EP receptors in the airways of this species, which are primarily the relaxant EP2 receptors.
Bridging the Gap: The In Vitro-In Vivo Correlation
The translation of in vitro data to in vivo outcomes is a cornerstone of drug development, yet it is often a complex and non-linear process. For prostaglandin analogs, factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), receptor distribution in different tissues, and the presence of endogenous ligands can all influence the observable in vivo effects.
The observation that 16-phenyl tetranor PGE2 is significantly more potent in causing hypotension in vivo than PGE2, while having comparable bronchodilatory effects, suggests a degree of tissue-selective activity. This could be due to several factors:
-
Differential Receptor Subtype Affinity: 16-phenyl tetranor PGE2 may possess a higher affinity for the EP receptors that predominate in the vasculature (likely EP2 and EP4) compared to those in the airways.
-
Metabolic Stability: The phenyl-tetranor modification confers increased resistance to metabolic degradation, particularly oxidation of the omega chain, which is a primary route of inactivation for natural prostaglandins. This increased stability would lead to higher and more sustained plasma concentrations, thus amplifying its systemic effects like hypotension.
-
Pharmacokinetic Properties: Differences in tissue distribution could lead to higher concentrations of the compound in the vascular smooth muscle compared to the bronchial smooth muscle.
The comparable bronchodilatory activity in the guinea pig model, despite its enhanced hypotensive effect, is noteworthy. It suggests that while the metabolic stability of 16-phenyl tetranor PGE2 enhances its systemic effects, its intrinsic activity at the EP receptors in the airways is similar to that of PGE2.
Experimental Protocols
In Vitro: Radioligand Receptor Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of a test compound like 16-phenyl tetranor PGE2 to specific EP receptors.
Objective: To determine the inhibitory constant (Ki) of 16-phenyl tetranor PGE2 for each of the human EP1, EP2, EP3, and EP4 receptors.
Materials:
-
Cell membranes from cell lines stably expressing a single human EP receptor subtype (e.g., HEK293 or CHO cells).
-
Radiolabeled PGE2 (e.g., [3H]-PGE2).
-
16-phenyl tetranor PGE2.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of unlabeled PGE2).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target EP receptor and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [3H]-PGE2 to each well.
-
Competition: Add increasing concentrations of 16-phenyl tetranor PGE2 to the wells. Include wells for total binding (only [3H]-PGE2 and membranes) and non-specific binding (with a saturating concentration of unlabeled PGE2).
-
Incubation: Add the cell membrane preparation to all wells and incubate at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-PGE2 against the log concentration of 16-phenyl tetranor PGE2. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a competitive radioligand binding assay.
In Vivo: Hypotension Assay in Anesthetized Dogs (General Protocol)
Objective: To compare the hypotensive effects of 16-phenyl tetranor PGE2 and PGE2.
Materials:
-
Beagle dogs.
-
Anesthetic (e.g., pentobarbital sodium).
-
Catheters for intravenous administration and direct blood pressure measurement.
-
Pressure transducer and data acquisition system.
-
16-phenyl tetranor PGE2 and PGE2 solutions for injection.
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the dogs and insert a catheter into a femoral artery for direct measurement of arterial blood pressure. Insert another catheter into a femoral vein for drug administration.
-
Stabilization: Allow the animal to stabilize until a steady baseline blood pressure is achieved.
-
Drug Administration: Administer a bolus intravenous injection of the vehicle control, followed by escalating doses of PGE2 and 16-phenyl tetranor PGE2. Allow for a sufficient washout period between doses and compounds to allow blood pressure to return to baseline.
-
Blood Pressure Monitoring: Continuously record the mean arterial pressure (MAP) throughout the experiment.
-
Data Analysis: For each dose of each compound, calculate the maximum decrease in MAP from the pre-dose baseline. Plot the dose-response curves for both compounds and compare their potencies (e.g., by comparing the doses required to produce a specific level of hypotension).
In Vivo: Inhibition of Histamine-Induced Bronchoconstriction in Guinea Pigs (General Protocol)
Objective: To compare the bronchodilatory effects of 16-phenyl tetranor PGE2 and PGE2.
Materials:
-
Conscious guinea pigs.
-
Aerosol delivery system.
-
Whole-body plethysmograph to measure airway resistance.
-
Histamine solution for aerosol challenge.
-
16-phenyl tetranor PGE2 and PGE2 solutions for aerosol administration.
Procedure:
-
Baseline Measurement: Place a guinea pig in the plethysmograph and measure its baseline airway resistance.
-
Pre-treatment: Expose the animal to an aerosol of the vehicle control, PGE2, or 16-phenyl tetranor PGE2 for a defined period.
-
Histamine Challenge: After a set pre-treatment time, challenge the animal with an aerosol of histamine to induce bronchoconstriction.
-
Airway Resistance Measurement: Continuously measure the changes in airway resistance following the histamine challenge.
-
Data Analysis: Calculate the percentage inhibition of the histamine-induced increase in airway resistance for each pre-treatment condition. Compare the dose-response curves for PGE2 and 16-phenyl tetranor PGE2 to determine their relative potencies.
Conclusion and Future Directions
This compound is a potent, metabolically stable analog of PGE2 with demonstrated in vivo activity. The available data clearly indicate its enhanced hypotensive effects in dogs and comparable bronchodilatory activity in guinea pigs when compared to its parent compound. This suggests a favorable pharmacological profile with potential for tissue selectivity.
The primary knowledge gap remains the lack of a detailed in vitro characterization of its receptor binding and activation profile. Future research should prioritize conducting competitive binding assays and functional cell-based assays to determine the affinity and potency of 16-phenyl tetranor PGE2 at each of the four EP receptor subtypes. This information is crucial for a more complete understanding of its mechanism of action and for rational drug design.
Furthermore, pharmacokinetic studies in different species would provide valuable data to aid in the interpretation of the in vivo findings and to better correlate in vitro potencies with in vivo efficacy. A deeper understanding of the structure-activity relationships of phenyl-substituted PGE2 analogs will undoubtedly pave the way for the development of novel and highly selective EP receptor modulators for a variety of therapeutic applications.
References
-
Johnson, M. R., Schaaf, T. K., Constantine, J. W., & Hess, H. J. (1980). Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2. Prostaglandins, 20(3), 515–520. [Link]
- Abramovitz, M., Adam, M., Boie, Y., Carrière, M., Denis, D., Godin, D., ... & Gallant, M. A. (2000). The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1483(3), 285-293.
- Kuhnz, W., Hoyer, G. A., & Backhus, S. (1991). Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs. Drug metabolism and disposition, 19(5), 920-925.
-
Gallant, M., et al. (2001). Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. Molecular pharmacology, 59(6), 1446–1453. [Link]
-
Resul, B., Stjernschantz, J., No, K., Liljebris, C., Selén, G., Astin, M., ... & Bito, L. Z. (1993). Phenyl-substituted prostaglandins: potent and selective antiglaucoma agents. Journal of medicinal chemistry, 36(2), 243-248. [Link]
-
Kojima, F., et al. (2011). EP receptor subtypes implicated in the PGE2-induced sensitization of polymodal receptors in response to bradykinin and heat. British journal of pharmacology, 121(1), 145-152. [Link]
-
Schrör, K., et al. (2016). The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation. Pulmonary Pharmacology & Therapeutics, 37, 1-10. [Link]
-
Li, N., et al. (2018). Effect of selective inhibition or activation of PGE2 EP1 receptor on glomerulosclerosis. Experimental and Therapeutic Medicine, 16(5), 4161-4169. [Link]
-
Zhang, M. M., & Wang, J. M. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Molecules, 26(23), 7226. [Link]
- O'Callaghan, G., & Houston, A. (2015). Prostaglandin E2 and the EP receptors in immunity: a patent review.
-
Mizuse, M., et al. (1997). EP receptor subtypes implicated in the PGE2-induced sensitization of polymodal receptors in response to bradykinin and heat. British Journal of Pharmacology, 121(1), 145-152. [Link]
Sources
- 1. This compound | 38315-44-5 [chemicalbook.com]
- 2. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP receptor subtypes implicated in the PGE2-induced sensitization of polymodal receptors in response to bradykinin and heat - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking 16-phenyl tetranor Prostaglandin E2 against other EP receptor agonists
The following guide benchmarks 16-phenyl tetranor Prostaglandin E2 against key EP receptor agonists. It is designed for researchers requiring precise control over prostaglandin signaling in drug discovery and physiological assays.
Executive Summary
This compound (16-phenyl tetranor PGE2) is a metabolically stable, synthetic analog of Prostaglandin E2 (PGE2).[1][2] Unlike the endogenous ligand, which is rapidly degraded in vivo by 15-hydroxy prostaglandin dehydrogenase (15-PGDH), this analog incorporates a phenyl ring at the ω-terminus (C-16), blocking metabolic oxidation while retaining potent agonist activity.[3][1]
Critical Distinction: Researchers often confuse 16-phenyl tetranor PGE2 with 17-phenyl trinor PGE2 .[1] These are functionally distinct:
-
16-phenyl tetranor PGE2: Retains broad EP receptor activity, including potent EP2/EP4 agonism (vasodilation, bronchodilation).[3][1]
-
17-phenyl trinor PGE2: Is highly selective for EP1/EP3 receptors (smooth muscle contraction) and lacks significant EP2 activity.[1]
This guide benchmarks 16-phenyl tetranor PGE2 against standard alternatives to ensure correct reagent selection for your specific signaling pathway.
Molecular Profile & Mechanism[1][3][5][6][7]
Structural Advantage
The modification at the C-16 position prevents the rapid oxidation of the C-15 hydroxyl group, extending the half-life significantly compared to PGE2.[1] This makes it ideal for in vivo studies or long-duration in vitro assays where constant ligand replenishment is impractical.[1]
Receptor Signaling Pathways
To select the correct agonist, one must understand the downstream coupling of the four EP receptor subtypes.[3]
Figure 1: Differential signaling pathways of EP receptors. 16-phenyl tetranor PGE2 mimics PGE2's broad profile but with enhanced stability, whereas Butaprost and Sulprostone are highly selective.[3][1]
Comparative Benchmarking Data
The following table synthesizes experimental data regarding potency, selectivity, and stability.
| Agonist | Primary Selectivity | Stability (t½) | Relative Potency (vs PGE2) | Key Application |
| 16-phenyl tetranor PGE2 | Broad (EP1-4) | High (Hours) | 500% (Hypotension)* | Long-term vasodilation, bronchodilation, general PGE2 mimicry.[1] |
| PGE2 | Non-selective (EP1-4) | Low (<1 min in vivo) | 100% (Reference) | Physiological baseline studies.[1] |
| 17-phenyl trinor PGE2 | EP1 / EP3 | Moderate | ~100-400% (Contraction) | Smooth muscle contraction; No EP2 relaxation effects.[1] |
| Butaprost | EP2 | High | ~10-50% | Studying relaxant effects without EP1/EP3 interference.[1] |
| Sulprostone | EP1 / EP3 | High | >1000% (EP3) | Potent induction of uterine contraction; inhibition of cAMP.[1] |
*Note: 16-phenyl tetranor PGE2 is approx.[1][4] 5x more potent than PGE2 in inducing hypotension (an EP2/EP4 mediated effect) in canine models.
Experimental Protocols
To validate these benchmarks in your own lab, use the following self-validating protocols.
Protocol A: Differentiating EP2 vs. EP1 Activity (Functional Assay)
This protocol distinguishes 16-phenyl tetranor PGE2 (Relaxant) from 17-phenyl trinor PGE2 (Contractile) using a smooth muscle preparation (e.g., Guinea Pig Trachea or Aorta).[1]
Reagents:
-
Tissue bath system (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2).[3][1]
-
Pre-contracting agent: Histamine (10 µM) or Carbachol (1 µM).
-
Test Compounds: 16-phenyl tetranor PGE2, 17-phenyl trinor PGE2.[3][1][4][5][6]
Step-by-Step Workflow:
-
Equilibration: Mount tracheal rings and equilibrate for 60 min under 1g tension.
-
Pre-contraction: Induce stable contraction with 10 µM Histamine. Wait for plateau (approx. 10-15 min).
-
Agonist Challenge (Cumulative):
-
Washout & Re-contraction: Wash 3x, re-equilibrate, re-contract with Histamine.
-
Specificity Check:
-
Add 17-phenyl trinor PGE2 (10 nM – 10 µM).[1]
-
Expected Result:No relaxation or further contraction (EP1/EP3 activation lacks relaxant pathway).
-
Protocol B: cAMP Induction Assay (EP2/EP4 Validation)
Objective: Confirm Gs-coupling activity (EP2/EP4) of 16-phenyl tetranor PGE2.[1]
-
Cell Line: HEK293 expressing recombinant EP2 or EP4 (or Jurkat cells).
-
Incubation: Treat cells with 10 µM Indomethacin (to block endogenous PG production) for 30 min.
-
Treatment: Incubate cells with 16-phenyl tetranor PGE2 (1 µM) vs. Butaprost (1 µM) for 15 min.[1]
-
Detection: Lyse cells and measure cAMP via ELISA or FRET-based biosensor.
-
Validation:
-
16-phenyl tetranor PGE2: High cAMP signal (mimics PGE2).
-
Sulprostone: Low/Baseline cAMP signal (Negative control for Gs).
-
Decision Matrix: Selecting the Right Agonist
Use this logic flow to determine if 16-phenyl tetranor PGE2 is the correct tool for your study.
Figure 2: Agonist selection decision tree based on experimental requirements.
References
-
Johnson, M. R., et al. (1980).[3] Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2.[3][1][7] Prostaglandins, 20(3), 515-520.[3][1][2] Retrieved from [Link]
-
Coleman, R. A., et al. (1994).[3] Prostanoid Receptors: Classification, Characterization and Therapeutic Relevance. Pharmacological Reviews. Retrieved from [Link]
-
Kiriyama, M., et al. (1997).[3] Ligand Binding Specificities of the Eight Types and Subtypes of the Mouse Prostanoid Receptors. British Journal of Pharmacology. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 38315-44-5 [chemicalbook.com]
- 3. US20130216507A1 - Methods for promoting hsc engraftment - Google Patents [patents.google.com]
- 4. zenodo.org [zenodo.org]
- 5. LIPID MAPS [lipidmaps.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
16-phenyl tetranor Prostaglandin E2 proper disposal procedures
Operational Guide: Safe Handling and Disposal of 16-phenyl tetranor Prostaglandin E2
Executive Safety Summary
This compound (16-phenyl tetranor PGE2) is not merely "chemical waste"; it is a high-potency bioactive lipid analog.[1] Unlike standard reagents, its structural modifications (phenyl group addition) increase its metabolic stability and potency at EP1 and EP3 receptors.[1]
The Critical Risk: This compound is a Reproductive Toxin (Category 1B) .[1][2][3][4] It can be absorbed through the skin and induce potent smooth muscle contraction (uterine/gastrointestinal).[1]
The Core Directive:
-
NEVER treat with standard bleach (sodium hypochlorite) expecting full deactivation; lipid structures are resistant to simple oxidation.[1]
-
ALWAYS segregate for high-temperature incineration.[1]
Physicochemical Properties & Hazard Profile
To handle this compound safely, you must understand the mechanism of its hazard.[1]
| Property | Specification | Operational Implication |
| CAS Number | 54382-74-0 | Use for specific waste manifesting.[1] |
| Physical State | Solid (pure) or Solution (Methyl Acetate) | Solvent dictates immediate flammability risk.[1] |
| Bioactivity | EP1/EP3 Agonist | Potent smooth muscle constrictor.[1] |
| Toxicity | Repr.[1][2][5][6][7] 1B , Acute Tox. 4 (Oral) | Zero-tolerance for skin contact.[1] |
| Stability | High metabolic stability | Persists longer than natural PGE2; requires incineration.[1] |
Mechanism of Hazard Exposure
The following diagram illustrates why "double-gloving" is insufficient without proper technique. The lipophilic nature of prostaglandins allows them to bypass simple barriers if not handled correctly.[1]
Figure 1: Pathophysiological cascade of exposure.[1] Note the rapid progression from dermal contact to systemic receptor activation due to lipid solubility.
Operational Protocols: Disposal & Deactivation
This section details the Self-Validating Disposal System . A self-validating system means the protocol forces the user to categorize the waste correctly before it leaves the hood.[1]
A. Liquid Waste (Stock Solutions)
Most 16-phenyl tetranor PGE2 is supplied in Methyl Acetate or Ethanol .[1]
-
Segregation: Do not mix with aqueous acids or bases.[1] This creates a "mixed waste" stream that is expensive and difficult to incinerate.[1]
-
Container: Use a dedicated HDPE or Glass waste bottle labeled "High Hazard - Flammable - Reproductive Toxin." [1]
-
Protocol:
B. Solid Waste (Contaminated Vials, Tips, Gloves)[1][9]
-
Primary Containment: All tips, empty vials, and gloves used must go into a clear, sealable biohazard bag inside the fume hood.
-
Secondary Containment: This bag must be placed into a rigid hazardous waste drum (fiberboard or poly drum).[1]
-
Labeling: The drum must be manifested as "Solid Debris Contaminated with Reproductive Toxins." [1]
C. Spill Management (Immediate Action)
If a spill occurs (>1 mL or >1 mg):
-
Evacuate the immediate area.
-
PPE: Don Nitrile gloves (double layer), lab coat, and safety goggles.[1]
-
Absorb: Use a chemically inert absorbent pad (e.g., polypropylene).[1] Do not use paper towels (they increase surface area for evaporation).[1]
-
Clean: Wipe the surface with 70% Ethanol, followed by a detergent solution.[1]
-
Dispose: All cleanup materials go into the Solid Hazardous Waste stream for incineration.[1]
Disposal Decision Tree
Follow this logic flow to determine the final resting place of the material.
Figure 2: Waste stream segregation logic. Note that all streams converge at Incineration; no landfill or drain disposal is permitted.[1]
Regulatory Compliance (RCRA & EPA)
As a researcher, you are the "Generator" under EPA guidelines.[1] Misclassification is the most common compliance failure.[1]
-
RCRA Classification:
-
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (if solid) or D001 (if liquid solvent) but always flag for incineration.[1]
-
Manifest Description: "Waste Flammable Liquid, N.O.S.[1] (Methyl Acetate, Prostaglandin derivative)" or "Waste Toxic Solids, Organic, N.O.S. (Prostaglandin derivative)."[8]
References
-
Cayman Chemical. (2023).[1][2][3] Safety Data Sheet: 16-phenoxy tetranor Prostaglandin E2.[1] (Note: 16-phenoxy and 16-phenyl analogs share identical hazard profiles; verify specific batch CAS).
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 5280360, Prostaglandin E2.[1][9] [1]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Reproductive Toxins.
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.
Sources
- 1. Prostaglandin E2 | C20H32O5 | CID 5280360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. discover.westlab.com [discover.westlab.com]
- 6. fishersci.com [fishersci.com]
- 7. docente.ifsc.edu.br [docente.ifsc.edu.br]
- 8. caymanchem.com [caymanchem.com]
- 9. Prostaglandin E2 | Prostanoid Receptor Agonists: Tocris Bioscience [rndsystems.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
